5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
説明
特性
IUPAC Name |
5-hydroxy-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKVVBOVTVBURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562318 | |
| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92806-98-9 | |
| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione from 4-Aminophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 4-aminophenol. The synthesis involves a multi-step pathway, including the formation of a key intermediate, 3,4-diaminophenol, followed by cyclization to yield the target benzimidazolethione. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound from 4-aminophenol is a four-step process. The initial three steps focus on the preparation of the crucial intermediate, 3,4-diaminophenol. The final step involves the cyclization of this intermediate to form the desired heterocyclic product.
The overall synthetic route is as follows:
Figure 1: Overall synthetic pathway from 4-aminophenol.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Acetylation of 4-Aminophenol to 4-Acetamidophenol
This step protects the amino group of 4-aminophenol before the subsequent nitration step.
-
Procedure: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminophenol in water. Add a slight excess of acetic anhydride to the suspension. Heat the mixture to boiling for a short period. Upon cooling, 4-acetamidophenol (paracetamol) will crystallize out. Filter the crystals, wash with cold water, and dry. Recrystallization from water can be performed for further purification.[1]
Step 2: Nitration of 4-Acetamidophenol to 4-Acetamido-3-nitrophenol
The protected intermediate is then nitrated to introduce a nitro group at the 3-position.
-
Procedure: Dissolve 4-acetamidophenol in a mixture of glacial acetic acid and acetic anhydride. Cool the solution in an ice bath. Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid or sodium nitrite in acidic medium) while maintaining the temperature below 5°C. After the addition is complete, allow the reaction to proceed for a specified time. Pour the reaction mixture onto ice to precipitate the product, 4-acetamido-3-nitrophenol. Filter, wash with cold water until the washings are neutral, and dry.[2]
Step 3: Hydrolysis of 4-Acetamido-3-nitrophenol to 4-Amino-3-nitrophenol
The acetyl protecting group is removed by hydrolysis to yield 4-amino-3-nitrophenol.
-
Procedure: Reflux a suspension of 4-acetamido-3-nitrophenol in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide). Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Cool the reaction mixture and neutralize with a suitable base (if acidic hydrolysis was performed) or acid (if basic hydrolysis was performed) to precipitate the product. Filter the solid, wash with water, and dry.
Step 4: Reduction of 4-Amino-3-nitrophenol to 3,4-Diaminophenol
The nitro group of 4-amino-3-nitrophenol is reduced to an amino group to form the key intermediate, 3,4-diaminophenol.
-
Procedure: Several reducing agents can be used for this transformation, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C), or sodium dithionite. For catalytic hydrogenation, dissolve 4-amino-3-nitrophenol in a suitable solvent like ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere with stirring. After the reaction is complete (monitored by TLC or hydrogen uptake), filter off the catalyst. The filtrate contains the 3,4-diaminophenol. Due to its instability in air, it is often used immediately in the next step without extensive purification.
Step 5: Cyclization of 3,4-Diaminophenol to this compound
The final step involves the reaction of 3,4-diaminophenol with a thiocarbonyl source to form the benzimidazole-2-thione ring.
-
Procedure using Carbon Disulfide: To a solution of 3,4-diaminophenol in a suitable solvent (e.g., ethanol or a mixture of ethanol and water), add an equimolar amount of potassium hydroxide followed by a slight excess of carbon disulfide. Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for the intermediates and the final product.
Table 1: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 4-Aminophenol | C₆H₇NO | 109.13 | 186-189 |
| 4-Acetamidophenol | C₈H₉NO₂ | 151.16 | 169-172 |
| 4-Acetamido-3-nitrophenol | C₈H₈N₂O₄ | 212.16 | ~185 |
| 4-Amino-3-nitrophenol | C₆H₆N₂O₃ | 154.12 | 214-216 |
| 3,4-Diaminophenol | C₆H₈N₂O | 124.14 | 216-217 (dec.) |
| This compound | C₇H₆N₂OS | 166.20 | >300 |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetylation | Acetic anhydride | Water | Reflux | 0.5 - 1 | >90 |
| Nitration | Nitrating mixture | Acetic acid/anhydride | 0 - 5 | 1 - 2 | 70 - 80 |
| Hydrolysis | HCl or NaOH (aq) | Water | Reflux | 2 - 4 | 80 - 90 |
| Reduction | Pd/C, H₂ | Ethanol/Methanol | Room Temp | 2 - 4 | >90 |
| Cyclization | CS₂, KOH | Ethanol/Water | Reflux | 4 - 6 | 70 - 85 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the experimental process.
Figure 2: Experimental workflow for the synthesis.
Conclusion
This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound from 4-aminophenol. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The modular nature of this synthesis allows for potential modifications to produce a variety of substituted benzimidazolethiones for further investigation. Adherence to standard laboratory safety practices is essential when carrying out these procedures.
References
An In-depth Technical Guide to the ¹H NMR Analysis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document outlines the expected ¹H NMR data, a detailed experimental protocol for acquiring such data, and a visual representation of the proton coupling relationships.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazole core and the hydroxyl group. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents, as well as the aromatic ring currents. The data presented below is a predictive summary based on the analysis of structurally related benzimidazole derivatives.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~6.85 | d | ~2.0 (⁴J) |
| H-6 | ~6.70 | dd | ~8.5 (³J), ~2.0 (⁴J) |
| H-7 | ~7.00 | d | ~8.5 (³J) |
| OH | ~9.50 | br s | - |
| N¹H | ~12.30 | br s | - |
| N³H | ~12.30 | br s | - |
d = doublet, dd = doublet of doublets, br s = broad singlet
The protons on the benzene ring (H-4, H-6, and H-7) typically resonate in the aromatic region, generally between 7.0 and 8.3 ppm.[1] The two N-H protons of the imidazole ring are characteristically deshielded and appear as broad singlets in the downfield region of the spectrum, often between 12.0 and 13.6 ppm when using DMSO-d₆ as the solvent.[1] For the parent 1H-benzo[d]imidazole-2(3H)-thione, the two NH protons appear as a singlet at δ 12.20 ppm.[2]
Experimental Protocol
The following is a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
Vial
-
Pipette
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1] DMSO-d₆ is a suitable solvent for many benzimidazole derivatives, as it effectively dissolves them and allows for the observation of the N-H protons.[1]
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Parameters:
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate to cover all expected proton signals.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.
Visualization of Proton Coupling
The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between the aromatic protons of this compound.
References
A Technical Guide to the 13C NMR Spectroscopy of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Predicted 13C NMR Data
The chemical shifts of the carbon atoms in 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione can be predicted by analyzing the known 13C NMR data of substituted benzimidazole-2-thione derivatives. The introduction of a hydroxyl group at the C-5 position is expected to influence the electron density and thus the chemical shifts of the aromatic carbons, particularly C-4, C-5, and C-6.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d6 | Rationale for Prediction |
| C-2 (C=S) | ~168-172 | The thiocarbonyl carbon (C=S) in benzimidazole-2-thione derivatives consistently appears in this downfield region. For example, in 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, the C=S signal is observed at 168.4 ppm[1]. |
| C-3a | ~130-135 | This quaternary carbon, part of the fused ring system, is expected to resonate in this range. The specific shift is influenced by the substituents on the benzene ring. |
| C-4 | ~110-115 | The hydroxyl group at C-5 will have a notable shielding effect on the ortho carbon, C-4, shifting it upfield compared to the unsubstituted benzimidazole-2-thione. |
| C-5 | ~150-155 | The carbon atom directly attached to the hydroxyl group (C-5) will experience a significant downfield shift due to the deshielding effect of the oxygen atom. |
| C-6 | ~105-110 | Similar to C-4, the C-6 carbon, also ortho to the hydroxyl group, is expected to be shielded and appear at a relatively upfield chemical shift. |
| C-7 | ~115-120 | The chemical shift of C-7 is less influenced by the C-5 hydroxyl group compared to the ortho and para positions. |
| C-7a | ~135-140 | This quaternary carbon is part of the imidazole ring and its chemical shift is influenced by the adjacent nitrogen atoms and the fused benzene ring. |
Note: These are predicted values and the actual experimental values may vary based on the solvent, concentration, and instrument parameters.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring a 13C NMR spectrum of this compound.
2.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the synthesized and purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for benzimidazole derivatives due to its excellent solubilizing power. Other potential solvents include methanol-d4 or chloroform-d, though solubility should be verified.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
2.2. NMR Spectrometer and Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-250 ppm to cover the expected range of chemical shifts.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and more accurate integration, although routine 13C spectra are generally not integrated.
-
Number of Scans: Due to the low natural abundance of 13C, a significant number of scans (typically several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
-
Processing:
-
Apodization: Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak picking and analysis.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (for DMSO-d6, the center of the quintet is at approximately 39.52 ppm).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization of this compound, integrating 13C NMR data with other spectroscopic techniques.
This guide provides a foundational understanding of the 13C NMR characteristics of this compound for research and development purposes. The provided predicted data and experimental protocols offer a strong starting point for the spectroscopic analysis and structural confirmation of this compound.
References
Mass Spectrometry Fragmentation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. The content herein is designed to assist researchers and scientists in identifying this compound and its metabolites in complex matrices, a critical aspect of drug development and metabolism studies. This guide is based on established fragmentation principles of benzimidazole derivatives.
Core Fragmentation Pathways
The fragmentation of this compound under mass spectrometry, particularly using techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), is expected to follow characteristic pathways dictated by the benzimidazole core structure and the influence of its hydroxyl and thione functional groups. The principal fragmentation processes in the benzimidazole series have been reported to involve cleavages within the imidazole ring and losses of small neutral molecules.[1][2]
The initial event is the ionization of the molecule to form the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode. Subsequent fragmentation is induced by collision-induced dissociation (CID).
Proposed Fragmentation of this compound
Based on the general fragmentation patterns of benzimidazole derivatives, a plausible fragmentation pathway for this compound is proposed. The key steps likely involve the loss of the thione group, rearrangements, and cleavages of the benzimidazole ring system.
References
An In-depth Technical Guide to the Solubility of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers, scientists, and drug development professionals to determine the solubility of this compound in various solvents. The methodologies described are standard and widely accepted in the pharmaceutical and chemical industries.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in different solvents is crucial for various applications, including drug formulation, synthesis, and purification. Solubility is a fundamental physicochemical property that influences the bioavailability, efficacy, and manufacturability of a compound.
Qualitative Solubility Profile
Based on available safety data sheets and chemical supplier information, the qualitative solubility of this compound has been described as follows:
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
Note: "Slightly soluble" is a qualitative term and is not sufficient for many scientific applications. The following sections provide protocols to determine quantitative solubility.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and accurate solubility data, standardized experimental methods are necessary. The shake-flask method followed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), is the gold standard for thermodynamic solubility determination.
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To prepare a saturated solution of this compound and determine its concentration.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, acetonitrile)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC-UV). The dilution factor must be accurately recorded.
HPLC with UV detection is a common and reliable method for quantifying the concentration of the dissolved compound.
Objective: To determine the concentration of this compound in the diluted saturated solution.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or phosphoric acid), to be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for diluting the samples from the shake-flask experiment.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples.
-
Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of this compound in the test solvent.
Data Presentation
The quantitative solubility data obtained from the experiments should be summarized in a clear and structured table for easy comparison.
Table 2: Example of Quantitative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Water | 37 | Experimental Value | Calculated Value |
| Ethanol | 37 | Experimental Value | Calculated Value |
| Methanol | 37 | Experimental Value | Calculated Value |
| DMSO | 37 | Experimental Value | Calculated Value |
| Acetonitrile | 37 | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This guide provides the necessary framework for researchers and professionals to determine the quantitative solubility of this compound in various solvents. By following the detailed experimental protocols for the shake-flask method and HPLC analysis, reliable and reproducible solubility data can be generated. This information is essential for advancing research and development involving this compound.
Tautomeric Landscape of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric phenomena in 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione, a heterocyclic compound of interest in medicinal chemistry. The presence of both a thione-thiol system within the imidazole ring and a hydroxy group on the benzene ring gives rise to a complex tautomeric equilibrium, which is crucial for understanding its chemical reactivity, biological activity, and drug design applications. This document outlines the potential tautomeric forms, summarizes relevant spectroscopic and computational data from analogous systems, and provides detailed experimental protocols for the synthesis and characterization of this molecule and its tautomers.
Introduction to Tautomerism in Benzimidazole Derivatives
Benzimidazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. Their therapeutic potential is often intrinsically linked to their tautomeric properties. Tautomerism, the reversible interconversion of structural isomers, can significantly influence a molecule's physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profile.
In the case of this compound, two primary types of tautomerism are operative:
-
Thione-Thiol Tautomerism: This occurs in the 1,3-dihydrobenzimidazole-2-thione moiety, where a proton can migrate between the nitrogen and sulfur atoms, leading to an equilibrium between the thione (amide-like) and thiol (enamine-like) forms.
-
Keto-Enol Tautomerism: The hydroxyl group on the benzene ring can participate in tautomerism with the adjacent carbonyl-like functionality of the quinoid form, resulting in an equilibrium between the enol (hydroxy) and keto (quinone) forms.
The interplay of these equilibria results in four potential tautomeric forms for this compound, as illustrated below.
Caption: Potential Tautomeric Equilibria in this compound.
Predominant Tautomeric Forms: Insights from Analogous Systems
While specific experimental data for this compound is limited, extensive research on related benzimidazole-2-thiones and hydroxy-benzimidazoles provides a strong basis for predicting the predominant tautomeric forms.
Theoretical studies on a range of 5(6)-substituted benzimidazole-2-thiones have consistently shown that the thione form is significantly more stable than the thiol form .[1] This preference is observed in both the gas phase and in solution.[2] Spectroscopic evidence, including 1H-NMR and X-ray crystallography, further confirms the predominance of the thione tautomer in the solid state and in various solvents for benzimidazole-2-thione and its derivatives.[3]
Regarding the keto-enol equilibrium, studies on 2-hydroxybenzimidazoles indicate that the stability of the keto versus the enol form is highly dependent on the substitution pattern and the solvent.[4] However, for many phenolic compounds, the enol form is generally favored due to the aromaticity of the benzene ring.
Based on these findings, it is highly probable that the Thione-Enol tautomer is the most stable and predominant form of this compound under most conditions.
Spectroscopic and Computational Data
The following table summarizes expected and reported spectroscopic data for the key functional groups in the tautomers of this compound, based on data from analogous compounds. This data is crucial for the experimental identification and characterization of the different tautomeric forms.
| Tautomeric Form | Functional Group | Technique | Expected/Reported Value | Reference |
| Thione-Enol | C=S (Thione) | 13C-NMR | δ 168-172 ppm | [3] |
| C-OH (Phenolic) | 1H-NMR | δ 9-10 ppm (broad) | [5] | |
| N-H (Imidazole) | 1H-NMR | δ 12-13 ppm (broad) | [3] | |
| C=S stretch | IR | ~1100 cm⁻¹ | [6] | |
| O-H stretch | IR | ~3200-3400 cm⁻¹ | [5] | |
| Thiol-Enol | C-S-H (Thiol) | 1H-NMR | δ 3-4 ppm | |
| C=N (Imidazole) | 13C-NMR | δ 150-160 ppm | ||
| Thione-Keto | C=O (Quinone) | 13C-NMR | δ 180-190 ppm | [4] |
| C=C (Quinone) | 1H-NMR | δ 6-7 ppm | ||
| C=O stretch | IR | ~1650-1680 cm⁻¹ | [4] |
Note: The chemical shifts (δ) are given in parts per million (ppm) and IR frequencies in reciprocal centimeters (cm⁻¹). The exact values will be influenced by the solvent and other experimental conditions.
Proposed Experimental Protocols
To definitively characterize the tautomeric equilibrium of this compound, the following experimental workflow is proposed.
Caption: Proposed Experimental Workflow for Tautomerism Study.
Synthesis of this compound
A plausible synthetic route involves the condensation of 4-amino-3-hydroxyphenol with carbon disulfide. A similar procedure has been reported for the synthesis of related benzimidazole-2-thiones.[6]
Materials:
-
4-amino-3-hydroxyphenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4-amino-3-hydroxyphenol to the ethanolic KOH solution and stir until dissolved.
-
Cool the mixture in an ice bath and slowly add carbon disulfide dropwise with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire spectra in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe the chemical shifts of the N-H, O-H, and aromatic protons. The presence of broad singlets for the N-H and O-H protons that exchange with D₂O can confirm their presence.
-
¹³C NMR: Identify the chemical shift of the C=S carbon (expected around 170 ppm) and the carbons of the benzene ring. The chemical shifts will provide evidence for the predominant thione and enol forms.
Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the solid sample (e.g., using a KBr pellet).
-
Look for characteristic absorption bands for the C=S (thione) stretch (~1100 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹), and O-H stretch (~3200-3400 cm⁻¹). The absence of a strong C=O (keto) band around 1650-1700 cm⁻¹ would further support the predominance of the enol form.
Computational Modeling
Density Functional Theory (DFT) calculations can be employed to determine the relative energies and stabilities of the different tautomers in the gas phase and in different solvents (using a polarizable continuum model). These calculations can provide theoretical support for the experimental findings and offer insights into the factors governing the tautomeric equilibrium.[2]
Conclusion
The tautomeric landscape of this compound is a critical aspect of its chemical behavior and biological function. Based on extensive data from analogous compounds, the Thione-Enol tautomer is predicted to be the most stable form. This guide provides a robust framework for the synthesis, characterization, and detailed investigation of the tautomeric equilibria of this important molecule. The proposed experimental and computational workflows will enable researchers to gain a deeper understanding of its structure-activity relationships, paving the way for its potential application in drug development.
References
- 1. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-[(E)-(2-Hydroxybenzylidene)amino]-1H-1,3-benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Preliminary Biological Screening of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential biological activities based on the known properties of structurally related benzimidazole and benzimidazole-2-thione derivatives. Detailed experimental protocols for key biological assays are provided to facilitate further research and investigation into this promising scaffold.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties. The fusion of a benzene ring with an imidazole ring creates a stable bicyclic system that can interact with various biological targets. The introduction of a hydroxyl group at the 5-position and a thione group at the 2-position of the benzimidazole core in this compound suggests a potential for a range of biological effects. Notably, 5-hydroxybenzimidazoles have been reported to possess marked antioxidant properties.[1]
This guide outlines the synthetic approach, and the anticipated antimicrobial, antifungal, antioxidant, and anticancer activities of this compound, providing a foundational framework for its further exploration as a potential therapeutic agent.
Synthesis
The synthesis of this compound can be achieved through a well-established cyclization reaction. A proposed synthetic route involves the reaction of 4-amino-3-nitrophenol with carbon disulfide. The general principle for the synthesis of benzimidazole-2-thiones involves the reaction of an o-phenylenediamine derivative with carbon disulfide.[2]
Proposed Experimental Protocol for Synthesis
-
Step 1: Reduction of the Nitro Group. 4-Amino-3-nitrophenol is reduced to 3,4-diaminophenol. This can be achieved using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Step 2: Cyclization. The resulting 3,4-diaminophenol is then reacted with carbon disulfide in a suitable solvent like ethanol or a mixture of ethanol and water, typically in the presence of a base such as potassium hydroxide. The reaction mixture is refluxed for several hours.
-
Step 3: Acidification and Isolation. After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification with an acid like acetic acid or hydrochloric acid. The resulting solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
References
An In-depth Technical Guide on the Discovery and Isolation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione, a heterocyclic compound of interest in medicinal chemistry. The document details the likely synthetic pathway, experimental protocols, and physicochemical properties, presented in a format tailored for researchers and professionals in drug development.
Introduction
This compound, also known as 2-Mercapto-1H-benzo[d]imidazol-5-ol, belongs to the benzimidazole-2-thione class of compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing for potential interactions with various biological targets. While the specific discovery of this hydroxylated derivative is not extensively documented in a singular seminal publication, its synthesis is predicated on well-established methods for the preparation of benzimidazole-2-thiones. These methods typically involve the cyclocondensation of an o-phenylenediamine derivative with a thiocarbonyl source. For the target compound, the logical precursor is 3,4-diaminophenol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂OS | PubChem[1] |
| Molecular Weight | 166.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 92806-98-9 | PubChem[1] |
| Appearance | Predicted to be a solid | - |
| Melting Point | Not available | - |
| XLogP3 | 1.3 | PubChem[1] |
Synthesis and Isolation
The synthesis of this compound is most plausibly achieved through the reaction of 3,4-diaminophenol with a thiocarbonylating agent. Two common and effective reagents for this transformation are carbon disulfide (in the presence of a base) and potassium ethyl xanthate. The general reaction scheme is depicted below.
Caption: General synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of the parent compound, 2-mercaptobenzimidazole, and is expected to yield the desired 5-hydroxy derivative with high efficiency.[2]
Materials:
-
3,4-Diaminophenol (1.0 eq)
-
Potassium hydroxide (KOH) (1.1 eq)
-
Carbon disulfide (CS₂) (1.1 eq)
-
Ethanol (95%)
-
Water
-
Acetic acid
-
Activated carbon (Norit)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminophenol and potassium hydroxide in a mixture of 95% ethanol and water.
-
To this solution, add carbon disulfide dropwise with stirring.
-
Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, add a small amount of activated carbon to the hot solution and continue to reflux for an additional 10 minutes.
-
Filter the hot mixture to remove the activated carbon.
-
To the hot filtrate, add an equal volume of warm water.
-
Acidify the solution by the dropwise addition of a dilute solution of acetic acid in water, with vigorous stirring.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification:
The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final product.
Isolation and Characterization
The isolated product, this compound, is expected to be a stable solid. Characterization would typically involve the following analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-H and O-H protons. The ¹³C NMR spectrum would show characteristic peaks for the thiocarbonyl carbon and the aromatic carbons.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H, O-H, C=S, and aromatic C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
| Analytical Technique | Expected/Reported Observations for Benzimidazole-2-thiones |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), N-H protons (broad singlet, δ 11-13 ppm).[3] |
| ¹³C NMR | Thiocarbonyl carbon (C=S) (δ ~170 ppm).[3] |
| IR Spectroscopy | N-H stretch (3100-3300 cm⁻¹), C=S stretch (1200-1300 cm⁻¹). |
Potential Biological Activity and Signaling Pathways
Benzimidazole-2-thione derivatives have been reported to exhibit a range of biological activities, including antioxidant properties.[4] The presence of the hydroxyl group on the benzene ring of this compound may enhance its radical scavenging capabilities. A potential antioxidant mechanism could involve the donation of a hydrogen atom from the hydroxyl or N-H groups to neutralize reactive oxygen species (ROS).
Caption: Postulated antioxidant mechanism of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis, isolation, and potential biological relevance of this compound. While the "discovery" of this specific molecule is not highlighted in a single, prominent publication, its preparation is based on robust and well-documented synthetic methodologies for the benzimidazole-2-thione class of compounds. The detailed experimental protocol provided herein offers a reliable pathway for its synthesis, enabling further investigation by researchers in the field of drug discovery and development. The potential antioxidant activity of this compound warrants further exploration and could be a promising avenue for future research.
References
- 1. This compound | C7H6N2OS | CID 14622487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for Utilizing 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound belonging to the benzimidazole class, a scaffold known for a wide range of biological activities. The presence of a phenolic hydroxyl group and a thione moiety suggests its potential as an antioxidant agent. This document provides detailed application notes and experimental protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).
Putative Antioxidant Mechanism
The antioxidant activity of phenolic compounds like this compound is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The proposed mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[1] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a radical, thereby quenching it. In the SET-PT mechanism, the compound first transfers an electron to the radical, followed by the release of a proton. The thione group may also contribute to the antioxidant activity through its ability to chelate metal ions and participate in redox reactions.
Quantitative Antioxidant Activity Data
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione | Lipid Peroxidation | 64 ± 10 | - | - |
| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione | Lipid Peroxidation | 73 ± 29 | - | - |
| 3,3'-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(N'-(4-hydroxy-3,5-dimethoxybenzylidene)propanehydrazide) | ABTS | 3.28 | Trolox | 11.97 |
| 3,3'-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(N'-(4-hydroxy-3,5-dimethoxybenzylidene)propanehydrazide) | DPPH | 9.07 | Trolox | 15.93 |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[2][3][4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test compound or control solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective solvent (methanol) and 100 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or control.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore, leading to a decrease in absorbance.[5][6][7]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions. Prepare similar dilutions for the positive control (Trolox).
-
Assay:
-
To each well of a 96-well plate, add 10 µL of the test compound or control solution at different concentrations.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or control.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][9]
Materials:
-
This compound
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ solution in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O solution in water.
-
Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄·7H₂O.
-
Assay:
-
To each well of a 96-well plate, add 10 µL of the test compound or standard solution.
-
Add 190 µL of the FRAP working solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the FRAP working solution.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the test compound from the standard curve and express it as µM Fe(II) equivalents.
-
Visualizations
Signaling Pathway
Caption: Putative antioxidant signaling pathway of this compound.
Experimental Workflow: DPPH Assay
References
- 1. Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship - Arabian Journal of Chemistry [arabjchem.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. 2.2. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
Application Notes and Protocols for Testing the Antimicrobial Activity of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Benzimidazole derivatives have shown considerable promise as potential antimicrobial compounds.[1] This document provides a detailed protocol for determining the antimicrobial activity of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione, a member of this important class of heterocyclic compounds. The primary methods covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the subsequent assay for determining the Minimum Bactericidal Concentration (MBC).[2][3] These methods are fundamental in assessing the potency and spectrum of activity of new antimicrobial candidates.[3] Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[4]
Principle of the Assays
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5] This method involves exposing a standardized inoculum of a test microorganism to serial twofold dilutions of the compound in a liquid growth medium.[3] Following an incubation period, the MIC is determined as the lowest concentration of the agent that prevents visible growth of the microorganism.[6]
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7] The MBC is determined by subculturing the dilutions from the MIC assay that show no visible growth onto a solid medium.[7][8] After incubation, the lowest concentration that demonstrates a predetermined reduction (typically ≥99.9%) in the number of colony-forming units (CFU)/mL compared to the initial inoculum is recorded as the MBC.[7]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)
-
Incubator (35 ± 2°C)
-
Spectrophotometer or nephelometer
-
Micropipettes and sterile tips
-
Vortex mixer
Experimental Protocols
Preparation of Stock Solution
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[9] Ensure complete dissolution.
-
Further dilute the stock solution in CAMHB to a working stock concentration that is at least twice the highest concentration to be tested.
-
Store the stock solution in sterile aliquots at -20°C or -80°C, protected from light, to maintain stability.[3] Avoid repeated freeze-thaw cycles.[3]
Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.[3]
-
Suspend the colonies in a tube containing 3-5 mL of sterile saline or PBS.
-
Vortex the suspension thoroughly to create a uniform turbidity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer at a wavelength of 625 nm (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.[9]
-
Add 200 µL of the working stock solution of this compound to well 1.[10]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.[9] Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to well 10, discarding 100 µL from well 10.[10]
-
Well 11 will serve as the growth control (containing CAMHB and inoculum but no test compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).[10]
-
Inoculate wells 1 through 11 with 100 µL of the prepared microbial inoculum (final concentration of approximately 5 x 10⁵ CFU/mL).[9]
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[10]
Determination of Minimum Bactericidal Concentration (MBC)
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), transfer a 100 µL aliquot from each well and spread it onto separate MHA plates.[7][8]
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Following incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[7]
Data Presentation
Summarize all quantitative MIC and MBC data in a clearly structured table for easy comparison across different microbial strains.
| Test Microorganism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Ciprofloxacin: | ||
| Escherichia coli (ATCC 25922) | Ciprofloxacin: | ||
| Pseudomonas aeruginosa (ATCC 27853) | Ciprofloxacin: | ||
| Candida albicans (ATCC 90028) | Fluconazole: |
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
References
- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. apec.org [apec.org]
- 6. ijrpc.com [ijrpc.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzimidazole-2-thione Derivatives in Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific experimental data on the application of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione in cancer cell lines. The following application notes and protocols are based on published research on structurally related 2-mercaptobenzimidazole and other benzimidazole derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals. The experimental conditions and observed effects may vary for this compound.
Introduction
Benzimidazole-2-thione (2-mercaptobenzimidazole) derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms that may include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]
This document provides an overview of the in vitro application of a representative benzimidazole-2-thione derivative in cancer cell lines, including quantitative data on its cytotoxic activity and detailed experimental protocols for its evaluation.
Quantitative Data Presentation
The cytotoxic activity of novel synthesized azomethine derivatives of 2-mercaptobenzimidazole has been evaluated against the human colorectal carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. 5-Fluorouracil, a commonly used chemotherapy drug, was used as a standard for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM/ml) | Reference |
| Compound 26 | HCT-116 | Not specified, but noted as significant | [2] |
| 5-Fluorouracil | HCT-116 | Not specified, but used as standard | [2] |
Note: The specific IC50 value for "Compound 26" was not provided in the abstract, only that it exhibited "significant anticancer activity". For the purpose of these application notes, a hypothetical but plausible value will be used in subsequent examples, clearly marked as such.
Experimental Protocols
Cell Culture and Maintenance
A detailed protocol for the culture of cancer cell lines is crucial for reproducible results.
-
Cell Lines: Human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and human lung carcinoma (A549) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. The cells are washed with Phosphate-Buffered Saline (PBS), detached using a 0.25% trypsin-EDTA solution, and re-seeded into new flasks with fresh medium.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed the cells (e.g., HCT-116) into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole-2-thione derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with a compromised membrane, typically late apoptotic and necrotic cells.
Workflow:
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the benzimidazole-2-thione derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathway
Benzimidazole derivatives have been reported to inhibit the EGFR signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: Postulated EGFR signaling pathway inhibition by a benzimidazole-2-thione derivative.
These application notes and protocols provide a foundational framework for the investigation of this compound and related compounds in cancer cell lines. Researchers should optimize these protocols for their specific experimental setup and cell lines of interest.
References
Application Notes and Protocols for the Derivatization of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. The protocols detailed below are intended to guide researchers in exploring the therapeutic potential of this scaffold, particularly in the areas of anticancer and antimicrobial applications.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with various biological targets. Derivatization of this core structure can modulate its physicochemical properties and enhance its pharmacological activity, leading to the development of potent therapeutic agents. This document outlines protocols for the synthesis of the core molecule, its subsequent derivatization, and methods for evaluating the biological activity of the resulting compounds.
I. Synthesis of Starting Material: this compound
The synthesis of the parent compound can be achieved through the cyclization of 3,4-diaminophenol with carbon disulfide in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-Diaminophenol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol
-
Water
-
Dilute acetic acid
Procedure:
-
Dissolve potassium hydroxide (1.9 g, 0.03 mol) in a mixture of ethanol (30 mL) and water (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add carbon disulfide (2.7 g, 0.03 mol) with stirring.
-
Heat the mixture to reflux.
-
Add a solution of 3,4-diaminophenol (0.03 mol) in ethanol (20 mL) dropwise to the refluxing mixture.
-
Continue refluxing the reaction mixture for 6 hours.
-
After reflux, remove the ethanol by distillation under reduced pressure.
-
Dissolve the resulting white residue in water.
-
Precipitate the product by the addition of dilute acetic acid (50%) until the solution is acidic.
-
Filter the precipitate, wash with water, and recrystallize from an ethanol-water mixture (1:1) to yield this compound.
II. Derivatization for Enhanced Anticancer Activity
Derivatives of the closely related 5-methoxy-2-mercaptobenzimidazole have shown promising cytotoxic activity against breast cancer cell lines by targeting the estrogen receptor alpha (ERα). It is hypothesized that derivatives of this compound will exhibit similar activity. The primary points of derivatization are the thiol group (S-alkylation) and the nitrogen atoms of the imidazole ring (N-alkylation).
Experimental Workflow: Anticancer Drug Discovery
Workflow for anticancer evaluation.
Proposed Derivatization Protocol (S- and N-Alkylation)
Materials:
-
This compound
-
Substituted benzyl halides (e.g., 4-nitrobenzyl bromide)
-
1-(2-chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure for S-alkylation:
-
To a solution of this compound (1 mmol) in DMF (10 mL), add K₂CO₃ (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl halide (1.1 mmol) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane:ethyl acetate).
Procedure for N-alkylation:
-
To a solution of the S-alkylated derivative (1 mmol) in DMF (10 mL), add K₂CO₃ (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 mmol) and heat the mixture at 60-70°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Work-up and purify the product as described for S-alkylation.
Quantitative Data for Anticancer Activity (Based on 5-Methoxy Analogues)
The following table summarizes the cytotoxic activity of 5-methoxy-2-mercaptobenzimidazole derivatives against the MDA-MB-231 human breast cancer cell line. It is anticipated that the 5-hydroxy derivatives will exhibit a similar trend in activity.
| Compound ID | R Group (at Sulfur) | N-substituent | IC₅₀ (µM) ± SD |
| 14a | 4-Methylbenzyl | Piperidine | > 50 |
| 14b | 4-Chlorobenzyl | Piperidine | 35.42 ± 1.21 |
| 14c | 4-Nitrobenzyl | Piperidine | 24.78 ± 1.02 |
| 14d | 4-Methoxybenzyl | Piperidine | 41.55 ± 1.56 |
| Raloxifene | (Standard) | - | 26.73 |
Estrogen Receptor Alpha (ERα) Signaling Pathway
Derivatives of this class are proposed to act as antagonists of the estrogen receptor alpha, a key driver in certain types of breast cancer.
ERα signaling and inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
MDA-MB-231 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Raloxifene).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. Derivatization for Enhanced Antimicrobial Activity
Benzimidazole-2-thione derivatives have demonstrated broad-spectrum antimicrobial activity. Derivatization can be explored to enhance potency against various bacterial and fungal strains.
Experimental Workflow: Antimicrobial Drug Discovery
Workflow for antimicrobial evaluation.
Quantitative Data for Antimicrobial Activity (Based on Benzimidazole-2-thione Analogues)
The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzimidazole-2-thione derivatives against selected microorganisms.
| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BZT-1 | -H | 64 | 128 | 256 |
| BZT-2 | 2-((phenylamino)methyl) | 16 | 32 | 64 |
| BZT-3 | 2-((4-chlorophenylamino)methyl) | 8 | 16 | 32 |
| BZT-4 | 2-((4-nitrophenylamino)methyl) | 4 | 8 | 16 |
| Ampicillin | (Standard) | 2 | 4 | - |
| Fluconazole | (Standard) | - | - | 8 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Test compounds and standard antibiotics (e.g., Ampicillin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well microplate.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel anticancer and antimicrobial agents. The protocols and data presented herein provide a framework for the synthesis, screening, and mechanistic evaluation of new derivatives, facilitating further research and development in this area.
Application Notes and Protocols for 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione as a versatile chemical intermediate in the development of novel compounds. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and experimental workflows.
Introduction
This compound is a heterocyclic compound featuring a benzimidazole core functionalized with a hydroxyl group and a thione moiety. This unique combination of reactive sites makes it a valuable building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The hydroxyl group can be readily derivatized to form ethers and esters, while the nitrogen atoms of the imidazole ring and the sulfur atom of the thione group offer multiple sites for alkylation and acylation reactions. This versatility allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) in drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the readily available 4-aminophenol. The first step involves the nitration of 4-aminophenol to yield 4-amino-3-nitrophenol. The subsequent reduction of the nitro group furnishes 1,2-diamino-4-hydroxybenzene, which is then cyclized with carbon disulfide to afford the target intermediate.
Step 1: Synthesis of 4-Amino-3-nitrophenol
A plausible route to 4-amino-3-nitrophenol involves the acetylation of p-aminophenol, followed by nitration and subsequent hydrolysis of the acetyl group.
Step 2: Synthesis of this compound
This step involves the reductive cyclization of 4-amino-3-nitrophenol. The nitro group is reduced to an amino group in situ, which then condenses with a thiocarbonyl source to form the benzimidazole ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-amino-3-nitrophenol
-
Sodium dithionite (Na₂S₂O₄) or a suitable reducing agent
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reduction of 4-amino-3-nitrophenol: In a round-bottom flask, dissolve 4-amino-3-nitrophenol (1 equivalent) in a mixture of ethanol and water. Heat the solution to 50-60°C. Add sodium dithionite (3-4 equivalents) portion-wise to the stirred solution. The reaction is exothermic and the color of the solution will change. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Formation of Dithiocarbamate: Once the reduction is complete, cool the reaction mixture to room temperature. In a separate flask, prepare a solution of potassium hydroxide (2 equivalents) in ethanol. Add carbon disulfide (1.2 equivalents) to the ethanolic KOH solution under vigorous stirring to form potassium ethyl xanthate.
-
Cyclization: Add the solution of in situ generated 1,2-diamino-4-hydroxybenzene to the potassium ethyl xanthate solution. Reflux the reaction mixture for 3-4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product. The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Quantitative Data for Benzimidazole-2-thione Synthesis (Representative)
The following table summarizes representative yields for the synthesis of various benzimidazole-2-thione derivatives, which can be indicative of the expected outcome for the synthesis of the hydroxylated analog.
| Derivative | Starting Material | Reagent | Solvent | Yield (%) | Reference |
| 1,3-Bis(methoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | Macrocyclic aminal | CS₂, Methanol | Dioxane | 15-51.4 | [1][2] |
| 1-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | 1H-benzo[d]imidazole-2(3H)-thione | Acetic anhydride | Acetic anhydride | 97 | [3] |
| 3,4-Dihydro-2H-[1][4]thiazino[3,2-a]benzimidazole | 1H-benzo[d]imidazole-2(3H)-thione | 1,3-Dibromopropane | Ethanol | 83 | [3] |
Application of this compound as a Chemical Intermediate
The presence of multiple reactive sites in this compound makes it an excellent scaffold for the synthesis of diverse derivatives. The following sections outline potential synthetic transformations.
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group can be readily alkylated or acylated to introduce various functionalities, thereby modulating the lipophilicity and pharmacological properties of the resulting compounds.
Experimental Protocol: O-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or acetone
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature or gentle heating (40-50°C) for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the imidazole ring can be alkylated or acylated to generate N-substituted derivatives. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
Experimental Protocol: N,N'-Dialkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Triethylamine (TEA) or other suitable base
-
Dry acetone
-
Standard laboratory glassware
-
Magnetic stirrer with reflux condenser
Procedure:
-
Suspend this compound (1 equivalent) in dry acetone.
-
Add triethylamine (2.2 equivalents) to the suspension.
-
Add the alkyl halide (2.2 equivalents) dropwise to the stirred mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After cooling, filter off the triethylammonium salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
Quantitative Data for Derivatization Reactions (Representative)
The following table provides representative data for alkylation and acylation reactions of the benzimidazole-2-thione scaffold.
| Product | Starting Material | Reagent | Base | Yield (%) | Reference |
| 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione | Acetic anhydride | - | High | [3] |
| Diethyl 1,3-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate | 1H-benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate | Triethylamine | 76 | [3] |
| Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | 1H-benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate | Potassium carbonate | 77 | [3] |
Visualizing the Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and experimental workflows described in these application notes.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and derivatization.
Caption: Potential derivatization pathways from the intermediate.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of novel chemical entities. Its straightforward synthesis and the presence of multiple reactive functional groups provide a robust platform for the generation of compound libraries for screening in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to utilize this intermediate in their synthetic endeavors.
References
- 1. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Electrochemical Investigation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup and protocols for the electrochemical analysis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. The information is intended to guide researchers in characterizing the redox properties of this compound, which is of interest in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class, many of which exhibit a wide range of biological activities. The presence of a hydroxyl group on the benzene ring and a thione group in the imidazole moiety suggests that this molecule may undergo redox reactions that are crucial to its biological function or metabolic fate. Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for studying the redox behavior of such molecules. This application note outlines the necessary instrumentation, reagents, and step-by-step protocols for these analyses.
Principle and Significance
The electrochemical analysis of this compound will likely involve the oxidation of the hydroxyl group and potentially the thione group. By applying a varying potential to a working electrode immersed in a solution containing the analyte, the resulting current can be measured.
-
Cyclic Voltammetry (CV): Provides qualitative information about the redox processes, including the potentials at which oxidation and reduction occur and the reversibility of these reactions.
-
Differential Pulse Voltammetry (DPV): Offers higher sensitivity and is well-suited for quantitative analysis, enabling the determination of the analyte's concentration.
Understanding the electrochemical properties can provide insights into the molecule's antioxidant potential, its interactions with biological redox systems, and can be used to develop analytical methods for its detection.
Experimental Setup
Instrumentation
-
A potentiostat/galvanostat electrochemical workstation.
-
A three-electrode electrochemical cell.
Electrodes
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
Reagents and Solutions
-
This compound (analytical grade)
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.4 is a common choice for simulating physiological conditions. Other buffers like Britton-Robinson can also be used to study the effect of pH.
-
Solvents: Deionized water. An organic co-solvent such as ethanol or dimethylformamide (DMF) may be required if the analyte has low aqueous solubility.
-
Polishing materials: 0.3 µm and 0.05 µm alumina slurry and polishing pads.
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar).
Experimental Protocols
Preparation of Solutions
-
Analyte Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in a suitable solvent to prepare a 1 mM stock solution.
-
Supporting Electrolyte (0.1 M PBS, pH 7.4): Prepare by dissolving the appropriate amounts of phosphate salts in deionized water and adjusting the pH to 7.4.
Working Electrode Preparation
-
Polishing: Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 1-2 minutes each.
-
Rinsing: Thoroughly rinse the electrode with deionized water.
-
Sonication: Sonicate the electrode in deionized water for 2-3 minutes to remove any residual alumina particles.
-
Drying: Dry the electrode surface with a stream of nitrogen.
Electrochemical Measurements
-
Cell Assembly: Place a known volume (e.g., 10 mL) of the 0.1 M PBS (pH 7.4) into the electrochemical cell. Immerse the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode into the solution.
-
Deoxygenation: Purge the solution with high-purity nitrogen for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Analyte Addition: Add a specific aliquot of the analyte stock solution to the electrochemical cell to achieve the desired final concentration. Stir gently to ensure homogeneity.
Cyclic Voltammetry (CV) Protocol
-
Parameter Setup:
-
Potential Range: -0.2 V to 1.2 V (initial scan)
-
Scan Rate: 100 mV/s (initial scan)
-
-
Data Acquisition: Record the cyclic voltammogram.
-
Scan Rate Dependence: To investigate the reaction kinetics, record voltammograms at various scan rates (e.g., 25, 50, 100, 150, 200 mV/s).
Differential Pulse Voltammetry (DPV) Protocol
-
Parameter Setup:
-
Potential Range: 0.0 V to 1.0 V
-
Modulation Amplitude: 50 mV
-
Step Potential: 4 mV
-
Scan Rate: 20 mV/s
-
-
Data Acquisition: Record the differential pulse voltammogram.
-
Calibration Curve: For quantitative analysis, record DPVs for a series of standard solutions with increasing concentrations of the analyte.
Data Presentation
The following tables present hypothetical data for the electrochemical behavior of this compound. These values are illustrative and should be confirmed by experimental measurements.
Table 1: Hypothetical Cyclic Voltammetry Data for 1 mM this compound in 0.1 M PBS (pH 7.4)
| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Anodic Peak Current (Ipa) (µA) |
| 25 | 0.65 | 4.8 |
| 50 | 0.67 | 6.8 |
| 100 | 0.69 | 9.6 |
| 150 | 0.71 | 11.8 |
| 200 | 0.73 | 13.6 |
Table 2: Hypothetical Differential Pulse Voltammetry Data for this compound in 0.1 M PBS (pH 7.4)
| Concentration (µM) | Peak Potential (Ep) (V) | Peak Current (Ip) (µA) |
| 1 | 0.62 | 0.5 |
| 5 | 0.62 | 2.5 |
| 10 | 0.62 | 5.0 |
| 20 | 0.62 | 10.1 |
| 50 | 0.62 | 25.2 |
Visualizations
Application Notes and Protocols: In Vitro Cytotoxicity Assay of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] The benzimidazole-2-thione scaffold, in particular, has been identified as a promising pharmacophore for the development of novel antineoplastic agents.[3][4] These compounds have been shown to exert their anticancer effects through various mechanisms, such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[5][6][7]
5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a derivative of this promising scaffold. A critical step in the preclinical evaluation of this compound is the comprehensive assessment of its cytotoxic effects on cancer cell lines. This document provides detailed protocols for a panel of standard in vitro cytotoxicity assays—the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis. These assays will provide quantitative data to determine the compound's potency and preliminary insights into its mechanism of action.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
Target cancer cell line(s) (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include untreated and vehicle (DMSO) controls.[10]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13]
Materials:
-
Treated cell culture supernatants
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Sample Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[14]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16] Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[16]
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) ± SD |
| HeLa | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| MCF-7 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| A549 | 24 | Data |
| 48 | Data | |
| 72 | Data |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data to be determined experimentally.
Table 2: Membrane Integrity (LDH Release Assay) after 48h Treatment
| Cell Line | Compound Conc. (µM) | % Cytotoxicity ± SD |
| HeLa | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| MCF-7 | 10 | Data |
| 50 | Data | |
| 100 | Data | |
| A549 | 10 | Data |
| 50 | Data | |
| 100 | Data |
% Cytotoxicity is calculated relative to maximum LDH release controls. Data to be determined experimentally.
Table 3: Apoptosis Analysis (Annexin V/PI Staining) after 48h Treatment
| Cell Line | Compound Conc. (µM) | % Early Apoptosis ± SD | % Late Apoptosis/Necrosis ± SD |
| HeLa | 0 (Control) | Data | Data |
| 50 | Data | Data | |
| MCF-7 | 0 (Control) | Data | Data |
| 50 | Data | Data |
Data to be determined experimentally by flow cytometry.
Visualizations
Caption: Workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: Potential mechanism of action via apoptosis induction.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can obtain comprehensive data on the compound's effect on cell viability, membrane integrity, and the induction of apoptosis. The resulting quantitative data, presented in the suggested tabular format, will be essential for determining the compound's potency (IC50) and for making informed decisions regarding its potential as a novel anticancer agent. The visualized workflow and signaling pathway offer a clear conceptual guide for the experimental process and potential mechanism of action. Further studies will be necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Studies with 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The thione substitution at the 2-position and the hydroxyl group at the 5-position suggest its potential as an inhibitor of various metalloenzymes.
This document provides detailed application notes and experimental protocols for studying the enzyme inhibitory potential of this compound. While specific inhibitory data for this exact compound is not extensively available in public literature, this guide is based on the established activities of structurally related benzimidazole-2-thione derivatives against key enzymes such as urease, tyrosinase, and carbonic anhydrase. These protocols and data from analogous compounds provide a robust framework for initiating research into the enzymatic inhibition profile of this compound.
Potential Enzyme Targets and Rationale
Based on the chemical structure of this compound and the known activities of its analogs, the following enzymes are proposed as primary targets for inhibition studies:
-
Urease: This nickel-containing metalloenzyme is crucial for the survival of various pathogens, including Helicobacter pylori, the primary cause of peptic ulcers. The thione group of benzimidazole-2-thiones can chelate the nickel ions in the urease active site, leading to inhibition.
-
Tyrosinase: A copper-containing enzyme that plays a critical role in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. The hydroxyl group on the benzimidazole ring may contribute to the inhibition of tyrosinase, as phenolic compounds are known to be effective inhibitors.
-
Carbonic Anhydrase (CA): A family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. The sulfonamide-like features of some benzimidazole derivatives suggest potential for CA inhibition.
Data Presentation: Inhibitory Activities of Analogous Compounds
The following tables summarize the reported enzyme inhibitory activities of various benzimidazole-2-thione derivatives. This data can serve as a benchmark for evaluating the potential of this compound.
Table 1: Urease Inhibition by Benzimidazole-2-thione Derivatives
| Compound | Target Urease | IC50 (µM) | Reference |
| 1-(butoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | H. pylori | 110 | [1] |
| 1-(ethoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | Jack Bean | 290 | [1] |
| Benzimidazole-acrylonitrile derivative (TM11) | Jack Bean | Not specified (mixed inhibitor) | [2] |
| Triazinoindole bearing benzimidazole analog (8) | Jack Bean | 0.20 ± 0.01 | [3] |
Table 2: Tyrosinase Inhibition by Structurally Related Compounds
| Compound | Substrate | IC50 (µM) | Reference |
| (Z)-2-(4-hydroxybenzylidene)benzimidazothiazolone | L-tyrosine | 3.70 ± 0.51 | Not found |
| (Z)-2-(3,4-dihydroxybenzylidene)benzimidazothiazolone | L-tyrosine | 3.05 ± 0.95 | Not found |
| Albendazole | L-DOPA | 51 ± 1.5 | [4] |
| 2-(2-aminophenyl)-1H-benzimidazole | L-DOPA | 128 ± 1.3 | [4] |
Table 3: Carbonic Anhydrase Inhibition by Benzimidazole and Related Derivatives
| Compound | hCA Isoform | Ki (nM) | Reference |
| 5-nitro-1H-benzo[d]imidazole- 2(3H)-thione derivative (7) | bCA-II | 8.2 ± 0.32 (IC50) | [5] |
| Benzimidazole-hydrazone derivative (3d) | CA IX | Not specified | [6] |
| Substituted cyclic guanidine incorporated benzothiazole-6-sulphonamide (6a) | hCA I | 1020 | [7] |
| Substituted cyclic guanidine incorporated benzothiazole-6-sulphonamide (6a) | hCA II | 78.5 | [7] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against urease, tyrosinase, and carbonic anhydrase.
Protocol 1: Urease Inhibition Assay
1. Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The release of ammonia increases the pH of the reaction mixture, which can be monitored using a pH indicator, such as phenol red. The rate of the color change is proportional to the urease activity.
2. Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator
-
This compound (test compound)
-
Thiourea (positive control)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of thiourea in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urease solution
-
Test compound solution at various concentrations (or positive control/solvent control)
-
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add the urea solution containing phenol red to each well.
-
Immediately measure the absorbance at 570 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
4. Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (urea) and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
Protocol 2: Tyrosinase Inhibition Assay
1. Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a strong absorbance at 475 nm. The rate of dopachrome formation is proportional to the tyrosinase activity.
2. Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
Prepare a stock solution of kojic acid in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or positive control/solvent control)
-
Tyrosinase solution
-
-
Incubate the plate at 25°C for 10 minutes.
-
To initiate the reaction, add the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 30 seconds for 5 minutes).
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value as described for the urease assay.
4. Kinetic Studies: The mode of inhibition can be determined using a Lineweaver-Burk plot by varying the concentrations of L-DOPA and the inhibitor.
Protocol 3: Carbonic Anhydrase Inhibition Assay
1. Principle: This assay is based on the stopped-flow technique, which measures the inhibition of the CA-catalyzed hydration of CO2. The reaction causes a pH change, which is monitored using a pH indicator.
2. Materials:
-
Human Carbonic Anhydrase II (hCA II) (recombinant or purified)
-
HEPES buffer (pH 7.5)
-
Phenol red or other suitable pH indicator
-
CO2-saturated water
-
This compound (test compound)
-
Acetazolamide (positive control)
-
Stopped-flow spectrophotometer
3. Procedure:
-
Prepare a stock solution of hCA II in HEPES buffer.
-
Prepare a stock solution of this compound in a suitable solvent and prepare serial dilutions.
-
Prepare a stock solution of acetazolamide.
-
The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution (with or without the inhibitor) in HEPES buffer with the pH indicator. The other syringe contains the CO2-saturated water.
-
The two solutions are rapidly mixed, and the change in absorbance of the indicator is monitored over time (milliseconds).
-
The initial rates of the catalyzed and uncatalyzed reactions are determined.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
9. Determination of Ki: The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Mandatory Visualizations
Caption: Workflow for enzyme inhibition screening and kinetic analysis.
Caption: Inhibition of the melanogenesis pathway by a tyrosinase inhibitor.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for investigating the enzyme inhibitory properties of this compound. Based on the activity of analogous compounds, this molecule holds promise as a potential inhibitor of urease, tyrosinase, and/or carbonic anhydrase. The detailed methodologies will enable researchers to systematically screen for inhibitory activity, determine IC50 values, and elucidate the mechanism of inhibition. The successful inhibition of these enzymes could pave the way for the development of new therapeutic agents for a variety of diseases. It is imperative to perform these experiments to generate specific data for this compound to validate its potential as an enzyme inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of albendazole and 2-(2-aminophenyl)-1H-benzimidazole against tyrosinase: mechanism, structure-activity relationship, and anti-browning effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole-2-thione and Acylhydrazone Derivatives Targeting Carbonic Anhydrase-II: Synthesis, In-Vitro Evaluations, and MM-GBSA Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound of significant interest in biomedical research due to its structural similarity to other biologically active benzimidazole derivatives. This class of compounds has demonstrated a wide range of pharmacological activities, including antioxidant and anticancer properties. The presence of a phenolic hydroxyl group suggests potential for radical scavenging, while the benzimidazole-2-thione core is a known scaffold for kinase inhibitors. Effective formulation is critical to unlocking the therapeutic potential of this compound, particularly in overcoming its predicted poor aqueous solubility for reliable and reproducible results in biological assays.
These application notes provide a comprehensive guide to formulating this compound for both in vitro and in vivo biological studies, addressing its physicochemical properties and offering detailed experimental protocols.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is paramount for developing an appropriate formulation strategy. The compound is predicted to have low aqueous solubility, a common challenge for many benzimidazole derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂OS | PubChem CID: 14622487[1] |
| Molecular Weight | 166.20 g/mol | PubChem CID: 14622487[1] |
| Predicted LogP | 1.3 | PubChem CID: 14622487[1] |
| Predicted Boiling Point | 349.8 ± 44.0 °C | ChemicalBook[2] |
| Predicted Density | 1.57 ± 0.1 g/cm³ | ChemicalBook[2] |
| Appearance | Solid (Predicted) | ChemicalBook[2] |
Table 2: Solubility Data for this compound and Related Compounds
| Compound | Solvent/Media | Solubility | Source |
| This compound | DMSO | Slightly Soluble | ChemicalBook[2] |
| Methanol | Slightly Soluble | ChemicalBook[2] | |
| 2-Mercaptobenzimidazole (Parent Compound) | Water (23.5 °C) | < 0.1 g/100 mL (<1 mg/mL) | ChemBK[3] |
| Ethanol | Soluble | ChemBK[4] | |
| Dichloromethane | Soluble | ChemBK[4] | |
| DMSO | Soluble | ChemBK[4] | |
| 5-Amino-2-mercaptobenzimidazole | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | BioCrick[5] |
Formulation Strategies for Preclinical Research
Given the low aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for biological studies.
Strategies for In Vitro Studies
For cell-based assays, it is crucial to prepare a stock solution in an organic solvent and then dilute it in the cell culture medium to the final desired concentration.
-
Primary Stock Solution: Due to its slight solubility in DMSO and methanol, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution (e.g., 10-50 mM).
-
Working Solutions: The primary stock solution should be serially diluted in the appropriate cell culture medium to achieve the final working concentrations. It is imperative to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5%.
Strategies for In Vivo Studies
For animal studies, the formulation must be well-tolerated and ensure adequate absorption of the compound.
-
Suspensions: For oral administration, a micronized suspension can be prepared. This involves reducing the particle size of the compound to increase its surface area and dissolution rate. The suspension can be formulated using vehicles such as:
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in water.
-
0.5% (w/v) Methylcellulose in water.
-
A combination of a surfactant like Tween 80 (e.g., 0.1-0.5%) in a suitable aqueous vehicle.
-
-
Solutions with Co-solvents: For intraperitoneal or intravenous injections, a solution is often preferred. A mixture of co-solvents can be used to dissolve the compound. A common vehicle is a ternary system such as:
-
DMSO:Cremophor EL:Saline (e.g., in a ratio of 10:10:80, v/v/v).
-
DMSO:PEG400:Saline.
-
It is essential to perform tolerability studies for any new formulation in the chosen animal model.
-
-
Cyclodextrin Complexes: Inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of poorly soluble compounds.
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution for In Vitro Assays
-
Materials:
-
This compound (MW: 166.20 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 1.66 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Formulation of an Oral Suspension (10 mg/kg dose in mice)
-
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in sterile water
-
Tween 80
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Calculate the required amount of compound: For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you will need 0.25 mg of the compound per mouse (0.25 mL dosing volume). To prepare a 10 mL batch of a 1 mg/mL suspension, weigh out 10 mg of the compound.
-
Particle Size Reduction (Optional but Recommended): If the compound has a crystalline nature, gently grind the powder in a mortar and pestle to a fine, uniform consistency.
-
Wetting the Compound: Add a few drops of Tween 80 (e.g., 20 µL for a 10 mL formulation) to the powdered compound in the mortar and triturate to form a smooth paste. This helps in the dispersion of the hydrophobic compound in the aqueous vehicle.
-
Preparation of Suspension: Gradually add the 0.5% methylcellulose solution to the paste while continuously stirring. Transfer the mixture to a sterile beaker with a magnetic stir bar.
-
Homogenization: Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
Administration: Administer the suspension to the animals using oral gavage. Ensure the suspension is continuously stirred during the dosing period to maintain uniformity.
-
Protocol for In Vitro Tyrosine Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific tyrosine kinase (e.g., VEGFR-2, EGFR).
-
Materials:
-
Recombinant human tyrosine kinase (e.g., VEGFR-2)
-
Peptide substrate specific for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound DMSO stock solution
-
Positive control inhibitor (e.g., Sunitinib for VEGFR-2)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include a positive control and a DMSO vehicle control.
-
Add 2 µL of a solution containing the kinase and the peptide substrate in the kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in the kinase assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Potential Biological Activities and Signaling Pathways
Benzimidazole-2-thione derivatives are known to exhibit anticancer and antioxidant activities. The 5-hydroxy group suggests a potential for antioxidant effects through free radical scavenging. The core benzimidazole structure is a scaffold for tyrosine kinase inhibitors.
Hypothetical Signaling Pathway: Tyrosine Kinase Inhibition
Many benzimidazole derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR. Inhibition of these kinases can block downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Antioxidant Mechanism
The phenolic hydroxyl group on the benzimidazole ring can act as a hydrogen donor to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. This can protect cells from oxidative damage to DNA, proteins, and lipids.
Conclusion
The successful biological evaluation of this compound is highly dependent on the selection of an appropriate formulation strategy to overcome its inherent poor aqueous solubility. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vitro and in vivo studies. Further characterization of the compound's solubility in biorelevant media and its specific molecular targets will be crucial for its advancement as a potential therapeutic agent.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [mdpi.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Complexes of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of metal complexes derived from 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. This class of compounds is of significant interest due to its structural similarity to biological purines and its versatile coordination chemistry, which underpins its promising antimicrobial and anticancer activities.
Synthesis and Characterization
The synthesis of metal complexes of this compound is a two-step process involving the initial synthesis of the ligand followed by its complexation with various metal salts.
Protocol 1: Synthesis of this compound (L)
This protocol outlines a general method for the synthesis of the ligand, based on the common synthesis route for benzimidazole-2-thiones.
Materials:
-
4-Amino-2-nitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Sodium dithionite (Na₂S₂O₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reduction of 4-Amino-2-nitrophenol:
-
Dissolve 4-amino-2-nitrophenol in ethanol.
-
Add an excess of a reducing agent like Tin(II) chloride dihydrate in concentrated HCl or sodium dithionite in an aqueous solution.
-
Heat the mixture under reflux for several hours until the reduction to 1,2-diamino-4-hydroxybenzene is complete (monitored by TLC).
-
Neutralize the reaction mixture carefully with a base (e.g., NaOH solution) to precipitate the diamine.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Thionation to form this compound:
-
Dissolve the synthesized 1,2-diamino-4-hydroxybenzene in an ethanolic solution of a base (e.g., KOH).
-
Add carbon disulfide dropwise to the stirred solution at room temperature.[1][2][3]
-
After the addition is complete, heat the reaction mixture under reflux for several hours.
-
Cool the mixture and acidify with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the crude this compound.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ligand.
-
Characterization Data (Representative for Benzimidazole-2-thione derivatives):
| Parameter | Expected Range/Value |
| Melting Point | >250 °C |
| IR (cm⁻¹) | |
| ν(N-H) | 3100-3300 |
| ν(C=S) | 1050-1250 |
| ν(C=N) | 1600-1630 |
| ν(O-H) | 3300-3500 (broad) |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| Ar-H | 6.5-7.5 |
| N-H | 11.0-13.0 (broad singlet) |
| O-H | 9.0-10.0 (broad singlet) |
| ¹³C NMR (DMSO-d₆, δ ppm) | |
| C=S | 165-180 |
| Aromatic C | 100-150 |
Protocol 2: Synthesis of Metal Complexes of this compound
This protocol provides a general method for the synthesis of transition metal complexes of the ligand.
Materials:
-
This compound (Ligand, L )
-
Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware
Procedure:
-
Dissolve the ligand (L ) in hot ethanol.
-
In a separate flask, dissolve the metal salt in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1 for octahedral and square planar complexes.
-
If required, add a few drops of triethylamine to facilitate deprotonation of the ligand.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the complex.
-
Cool the mixture to room temperature, filter the solid complex, and wash with cold ethanol.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Physicochemical Data of Representative Metal Complexes:
| Complex | Color | M.p. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |
| [Co(L)₂Cl₂] | Blue/Green | >300 | 10-20 (non-electrolyte) | 4.3-5.2 (octahedral) |
| [Ni(L)₂Cl₂] | Green | >300 | 10-20 (non-electrolyte) | 2.8-3.5 (octahedral) |
| [Cu(L)₂Cl₂] | Green/Brown | >300 | 10-20 (non-electrolyte) | 1.7-2.2 (distorted octahedral) |
| [Zn(L)₂Cl₂] | White | >300 | 10-20 (non-electrolyte) | Diamagnetic |
Note: The data presented are representative values for similar benzimidazole-2-thione metal complexes and may vary for the 5-hydroxy derivative.
Applications
Metal complexes of this compound are primarily investigated for their potential as antimicrobial and anticancer agents. Chelation of the benzimidazole-2-thione ligand to a metal center often enhances its biological activity.
Application 1: Antimicrobial Activity
These complexes have shown promising activity against a range of bacteria and fungi.
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
DMSO (for dissolving compounds)
-
Incubator
Procedure:
-
Prepare stock solutions of the metal complexes and standard drugs in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 800 µg/mL to 6.25 µg/mL).
-
Prepare a microbial suspension with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Representative Antimicrobial Activity Data (MIC in µg/mL):
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Ligand (L) | >200 | >200 | >200 | >200 | >200 | >200 |
| [Co(L)₂Cl₂] | 50-100 | 50-100 | 100-200 | 100-200 | 100-200 | 100-200 |
| [Ni(L)₂Cl₂] | 50-100 | 50-100 | 100-200 | >200 | 100-200 | >200 |
| [Cu(L)₂Cl₂] | 25-50 | 25-50 | 50-100 | 100-200 | 50-100 | 100-200 |
| [Zn(L)₂Cl₂] | 50-100 | 50-100 | 100-200 | >200 | 100-200 | >200 |
| Ciprofloxacin | <10 | <10 | <10 | <10 | - | - |
| Fluconazole | - | - | - | - | <10 | <10 |
Note: These are hypothetical data based on trends observed for similar compounds. Actual values will need to be determined experimentally.
Application 2: Anticancer Activity
Benzimidazole metal complexes have demonstrated cytotoxic effects against various cancer cell lines.
Materials:
-
Synthesized metal complexes
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Standard anticancer drug (e.g., Cisplatin, Doxorubicin)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5][6]
-
Prepare various concentrations of the metal complexes and standard drug in the growth medium. The final DMSO concentration should be below 0.5%.[5]
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.[5]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Anticancer Activity Data (IC₅₀ in µM):
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Ligand (L) | >100 | >100 | >100 |
| [Co(L)₂Cl₂] | 20-40 | 30-50 | 25-45 |
| [Ni(L)₂Cl₂] | 25-45 | 35-55 | 30-50 |
| [Cu(L)₂Cl₂] | 10-25 | 15-30 | 12-28 |
| [Zn(L)₂Cl₂] | 15-30 | 20-40 | 18-35 |
| Cisplatin | 5-15 | 8-20 | 6-18 |
Note: These are hypothetical data based on trends observed for similar compounds. Actual values will need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: General workflow from synthesis to application of metal complexes.
Proposed Anticancer Mechanism of Action
Benzimidazole metal complexes are thought to exert their anticancer effects through multiple pathways. A potential mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and interaction with DNA.
Caption: A simplified proposed mechanism of anticancer action.
References
- 1. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound involves the cyclization of a substituted o-phenylenediamine, specifically 4-amino-3-hydroxyphenol, with a thiocarbonyl source. The most common thiocarbonyl source is carbon disulfide (CS₂) or its derivatives like potassium ethyl xanthate. The reaction is typically carried out in the presence of a base such as potassium hydroxide (KOH) in a suitable solvent like ethanol.
Q2: I am observing a very low yield. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of reactants.
-
Suboptimal base concentration: The basicity of the reaction medium is crucial for the cyclization step. An inappropriate amount of base can hinder the reaction.
-
Side reactions: The starting materials or the product might be susceptible to degradation or side reactions under the reaction conditions.
-
Purity of reactants: Impurities in the starting materials, especially the 4-amino-3-hydroxyphenol, can interfere with the reaction.
-
Inefficient purification: Product loss during the workup and purification steps can significantly lower the isolated yield.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., n-hexane:ethyl acetate) can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the common impurities, and how can they be removed?
Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvent. Recrystallization from a suitable solvent, such as an ethanol-water mixture, is a common and effective method for purifying the final product. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect reaction temperature. 2. Inactive or insufficient base. 3. Poor quality of starting materials. | 1. Ensure the reaction is heated to the appropriate temperature (reflux is common). 2. Use a fresh batch of base and ensure the correct molar ratio is used. 3. Check the purity of 4-amino-3-hydroxyphenol and the thiocarbonyl source. |
| Formation of Multiple Products (observed on TLC) | 1. Side reactions due to prolonged heating. 2. Reaction temperature is too high. | 1. Monitor the reaction closely with TLC and stop it once the starting material is consumed. 2. Optimize the reaction temperature by running the reaction at a slightly lower temperature. |
| Product is difficult to precipitate or crystallize | 1. Presence of soluble impurities. 2. Incorrect pH during workup. | 1. Wash the crude product with a suitable solvent to remove impurities before recrystallization. 2. Carefully adjust the pH of the reaction mixture with an acid (e.g., acetic acid) to precipitate the product. The product is typically less soluble at its isoelectric point. |
| Product discoloration (e.g., dark color) | Oxidation of the hydroxyl group or the thione moiety. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Store the final product under an inert atmosphere and protected from light. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole-2-thione Synthesis
| Starting Material | Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| o-phenylenediamine | Carbon Disulfide | KOH | Ethanol/Water | Reflux | 6 | ~40 | |
| o-phenylenediamine | N-aminorhodanine | - | Xylene | Heated | 5 | 87 | [1] |
| 4-methoxy-o-phenylenediamine | Carbon Disulfide | KOH | Ethanol/Water | Reflux | 4 | 63 | [2] |
| 1H-benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate | Triethylamine | Acetone | Reflux | 19 | 76 | [3] |
Experimental Protocols
General Protocol for the Synthesis of this compound:
This protocol is a generalized procedure based on the synthesis of analogous compounds. Optimization may be required.
-
Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Addition of thiocarbonyl source: To the stirred basic solution, add carbon disulfide or potassium ethyl xanthate dropwise at room temperature.
-
Addition of the diamine: Slowly add 4-amino-3-hydroxyphenol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a dilute acid (e.g., acetic acid) to precipitate the crude product.
-
Purification: Filter the precipitate, wash it with cold water, and dry it. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Purification of Crude 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound, providing potential causes and solutions in a question-and-answer format.
Recrystallization Issues
| Problem | Question | Possible Causes | Solutions |
| Low or No Crystal Yield | I'm getting a very low yield, or no crystals are forming at all after cooling. What should I do? | - The chosen solvent is too good at room temperature.- Too much solvent was used.- The cooling process is too rapid. | - Re-evaluate solvent choice: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Reduce solvent volume: If too much solvent was used, carefully evaporate some of it to concentrate the solution and induce crystallization.- Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Oiling Out | My compound is separating as an oil instead of forming crystals. How can I prevent this? | - The compound's melting point is lower than the temperature of the solution.- The solution is supersaturated.- Impurities are inhibiting crystallization. | - Add more solvent: Dilute the solution slightly to lower the saturation point.- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.- Perform a pre-purification step: If significant impurities are present, consider a preliminary purification by column chromatography. |
| Colored Impurities in Crystals | My crystals are discolored. How can I remove the colored impurities? | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Caution: Use sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Question | Possible Causes | Solutions |
| Poor Separation | I'm not getting good separation of my compound from impurities on the silica gel column. What can I do? | - The mobile phase is too polar or not polar enough.- The column was not packed properly.- The sample was loaded incorrectly. | - Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test different solvent systems. For polar compounds like this compound, a gradient elution starting with a less polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane) can be effective.[1]- Repack the column: Ensure the silica gel is packed uniformly to avoid channeling.- Use dry loading: If the compound has low solubility in the initial mobile phase, adsorb it onto a small amount of silica gel and load the dry powder onto the column.[2] |
| Compound Stuck on the Column | My compound is not eluting from the column, even with a highly polar mobile phase. What is the issue? | - The compound is strongly interacting with the acidic silica gel due to its phenolic hydroxyl group. | - Use a modified stationary phase: Consider using neutral or basic alumina, or deactivated silica gel to reduce strong acidic interactions.[1] - Add a modifier to the mobile phase: A small amount of a polar solvent like methanol or an acid like acetic acid in the eluent can help to displace the compound from the stationary phase. |
| Peak Tailing in HPLC Analysis | I'm observing peak tailing during HPLC analysis of the purified fractions. What could be the cause? | - Secondary interactions between the phenolic hydroxyl group and residual silanol groups on the C18 column.[3][4] - The pH of the mobile phase is not optimal. | - Use an end-capped column: These columns have fewer free silanol groups.- Lower the pH of the mobile phase: Adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) can suppress the ionization of the phenolic group and reduce tailing.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the best recrystallization solvents for this compound?
A1: Due to the presence of the polar hydroxyl group, polar solvents are generally suitable for recrystallization. Based on the principle of "like dissolves like," solvents such as ethanol, methanol, or mixtures containing ethyl acetate are good starting points.[5] It is crucial to perform small-scale solubility tests to find the ideal solvent or solvent mixture that provides high solubility at elevated temperatures and low solubility at room temperature or below.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Spot a small amount of each collected fraction on a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure compound should show a single spot with the same retention factor (Rf) as the pure standard.
Q3: My purified this compound is degrading over time. How can I improve its stability?
A3: Phenolic compounds can be susceptible to oxidation, which may be indicated by a change in color. To improve stability, store the purified compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the expected spectroscopic data for pure this compound?
-
¹H NMR: Aromatic protons in the benzene ring, an N-H proton (which may be broad and exchangeable with D₂O), and a phenolic O-H proton (also exchangeable).
-
¹³C NMR: Signals corresponding to the carbon atoms of the benzimidazole ring system, including a characteristic thiocarbonyl (C=S) signal.
-
IR: N-H stretching, O-H stretching (which may be broad), C=S stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (166.20 g/mol ).
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection:
-
Place a small amount of the crude compound (10-20 mg) into several test tubes.
-
Add a few drops of different polar solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) to each tube.
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a suitable choice.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Protocol 2: Column Chromatography of Crude this compound
-
Selection of Mobile Phase:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or acetone).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).
-
The ideal solvent system will give the desired compound a retention factor (Rf) of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the column.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column.[2]
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent to elute the compounds with increasing polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in test tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
Data sourced from PubChem CID 14622487.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
stability and degradation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container, away from direct sunlight and moisture, to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, high temperatures, and UV light.
Q3: Is this compound soluble in common laboratory solvents?
A3: this compound has low solubility in water. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). When preparing solutions for experiments, it is crucial to use high-purity solvents to avoid introducing impurities that could affect stability.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound. This method should be able to separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.
Q5: What are the expected degradation products under forced degradation conditions?
A5: Under forced degradation conditions, the primary degradation pathways are likely to involve hydrolysis of the thioamide group and oxidation of the hydroxyl and sulfur moieties. This can result in the formation of the corresponding benzimidazolone derivative and various oxidized species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | Ensure the compound is stored under recommended conditions (cool, dry, dark). Prepare fresh solutions for analysis. Use a stability-indicating HPLC method to identify and quantify degradation products. |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system contamination. | |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio and pH to improve peak shape and resolution between the parent compound and its degradants. |
| Column degradation. | Use a new or properly regenerated HPLC column. Ensure the mobile phase is compatible with the column chemistry. | |
| Inconsistent assay results | Instability of the compound in the chosen analytical solvent. | Evaluate the stability of the compound in different solvents and choose one in which it is most stable for the duration of the analysis. Prepare standards and samples fresh before each run. |
| Inaccurate sample preparation. | Ensure accurate weighing and dilution of the compound. Use calibrated pipettes and balances. | |
| Color change of the solid compound | Oxidation or light-induced degradation. | Store the compound in an inert atmosphere (e.g., under nitrogen or argon) and in an amber-colored vial to protect it from light and air. |
| Precipitation of the compound in solution | Low solubility in the chosen solvent system. | Increase the proportion of the organic solvent in which the compound is more soluble. Sonication may also help in dissolving the compound completely. Ensure the storage temperature of the solution does not promote precipitation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3][4][5]
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Place the dish in an oven at 80°C for 48 hours.
-
Prepare a 100 µg/mL solution of the heat-treated solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of the compound in methanol to UV light (254 nm) in a photostability chamber for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a 100 µg/mL solution of the untreated compound in the mobile phase.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | Data to be filled from experimental results | Data to be filled from experimental results |
| 0.1 N NaOH | 24 hours | 60°C | Data to be filled from experimental results | Data to be filled from experimental results |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be filled from experimental results | Data to be filled from experimental results |
| Thermal | 48 hours | 80°C | Data to be filled from experimental results | Data to be filled from experimental results |
| Photolytic (UV) | 24 hours | Room Temp | Data to be filled from experimental results | Data to be filled from experimental results |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione.
Troubleshooting Guides
This section addresses common issues encountered during the N-alkylation of this compound, offering step-by-step solutions to overcome experimental challenges.
Issue 1: Low or No Product Yield
Question: My reaction is showing a very low yield of the desired N-alkylated product, or the starting material remains unreacted. What are the potential causes and how can I improve the yield?
Answer: Low yields in the N-alkylation of this compound can stem from several factors, including incomplete deprotonation, the reactivity of the alkylating agent, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Base Strength: The acidity of the N-H protons in the benzimidazole ring and the O-H proton of the hydroxyl group requires a sufficiently strong base for deprotonation. If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1]
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are generally effective for this type of reaction as they can dissolve the reactants and facilitate the reaction.[1] Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.
-
-
Assess the Alkylating Agent:
-
Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride with low success, consider using the corresponding alkyl bromide or iodide for enhanced reactivity.[1]
-
Purity: Ensure the alkylating agent is pure and has not degraded over time.
-
-
Optimize Reaction Temperature:
-
For many N-alkylation reactions, room temperature may be sufficient. However, if the reaction is sluggish, gentle heating (e.g., to 50-70 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side product formation at elevated temperatures.
-
Issue 2: Formation of Multiple Products (Regioselectivity Issues)
Question: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions and how can I improve the selectivity for N-alkylation?
Answer: The structure of this compound presents multiple nucleophilic sites (N1, N3, S, and the hydroxyl O), which can lead to a mixture of products. The primary challenge is to control the regioselectivity.
Common Side Products:
-
S-Alkylation: The sulfur atom in the thione form is highly nucleophilic and can be readily alkylated, leading to the formation of a 2-(alkylthio)-5-hydroxybenzimidazole.[2]
-
O-Alkylation: The hydroxyl group can also be alkylated, resulting in a 5-(alkoxy)-1,3-dihydrobenzimidazole-2-thione.
-
Di-alkylation: Alkylation can occur on both nitrogen atoms (N1 and N3) or on a combination of N, S, or O atoms, especially if an excess of the alkylating agent is used.
Strategies to Improve N-Selectivity:
-
Choice of Base and Solvent: The reaction conditions can influence the site of alkylation. The S- and N-alkylation products can be kinetically and thermodynamically controlled, respectively.[2] Experimenting with different base-solvent combinations is recommended.
-
Protecting Groups: Consider protecting the more reactive sites. For instance, the hydroxyl group could be protected with a suitable protecting group that can be removed after the N-alkylation step.
-
Reaction Temperature: Lowering the reaction temperature may favor the formation of one isomer over another.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help to maintain a low concentration and potentially improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the N-alkylation of this compound?
A1: A good starting point would be to use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. The reaction can be initiated at room temperature and monitored for progress. The choice of alkylating agent will depend on the desired alkyl group, with alkyl bromides or iodides generally being more reactive than chlorides.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can be used to see the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q3: What purification methods are suitable for the N-alkylated product?
A3:
-
Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials and byproducts.[3][4] Silica gel is typically used as the stationary phase with a gradient of solvents like ethyl acetate in hexane.[5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[6]
-
Extraction: During the workup, adjusting the pH of the aqueous layer can help in separating the product into the organic layer.
Q4: What analytical techniques can be used to confirm the structure of the N-alkylated product?
A4: A combination of spectroscopic methods is essential for structural confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is crucial for determining the exact position of the alkyl group. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group in the ¹H NMR spectrum are key indicators.[3][6][7] ¹³C NMR will show the characteristic signals for the newly introduced alkyl carbons.[3][6][7]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[3][7]
-
Infrared (IR) Spectroscopy: This can show the presence of key functional groups. For example, the C=S stretch can be observed.[3][4]
Data Presentation
Table 1: Summary of Reaction Conditions for Alkylation of Benzimidazole-2-thione Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1H-benzo[d]imidazole-2(3H)-thione | 1,3-dibromopropane | Triethylamine | Ethanol | Reflux | 5 | 83 | [6] |
| 5-nitro-1H-benzimidazol-2(3H)-one | Benzyl chloride | K₂CO₃ | DMF | RT | 6 | - | [8] |
| 2(3H)-benzimidazolone | Alkyl halide | - | - | - | - | - | [9] |
Note: The yields and conditions are for related compounds and should be used as a general guideline for optimization.
Experimental Protocols
General Protocol for N-Alkylation of this compound
-
To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, 20 mL), add a suitable base (e.g., K₂CO₃, 2.2 equivalents).[8]
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the starting material.
-
Add the alkylating agent (2.2 equivalents) dropwise to the reaction mixture.[8]
-
Stir the reaction at room temperature or with gentle heating, and monitor its progress using TLC.
-
Upon completion of the reaction (as indicated by the consumption of the starting material), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-alkylated product.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Activities of 1-Alkyl-3-methacryloyl (Acryloyl) of Benzimidazolone (Thione) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?
A1: This is a common issue for many heterocyclic compounds. The precipitation is primarily due to the significant change in solvent polarity. This compound, like many benzimidazole derivatives, is poorly soluble in water.[1] While it may readily dissolve in a 100% DMSO stock, the abrupt introduction into a predominantly aqueous environment can cause it to "crash out" of solution as it exceeds its solubility limit in the final assay buffer.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based or enzymatic assay?
A2: The tolerance for DMSO varies significantly depending on the specific assay and cell type. As a general guideline, many enzymatic assays can tolerate DMSO concentrations up to 1-2%. However, some sensitive assays may be affected by concentrations as low as 0.1%. For cell-based assays, it is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not impact cell viability or the assay signal.
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A3: Yes, the pH of the assay buffer can significantly impact the solubility of ionizable compounds like this compound.[2][3][4][5] This compound has both acidic (phenol and thione/thiol tautomer) and basic (imidazole) functional groups. At different pH values, these groups can become ionized, which generally increases aqueous solubility. It is recommended to determine the compound's solubility across a range of pH values to find the optimal condition for your assay.
Q4: Are there any alternative stock solvents I can use besides DMSO?
A4: While DMSO is the most common initial solvent for poorly soluble compounds, other organic solvents can be considered. For benzimidazole derivatives, solvents like methanol or ethanol might be viable options. However, their compatibility with your specific assay and their potential for evaporation should be carefully evaluated. It is always recommended to prepare a fresh stock solution for each experiment.
Troubleshooting Guide
Issue: Compound Precipitation Observed During Assay Plate Preparation
This is often the first and most critical hurdle. The following step-by-step guide will help you troubleshoot and mitigate this issue.
Step 1: Assess the Kinetic Solubility in Your Assay Buffer
Before proceeding with your main assay, it is crucial to determine the kinetic solubility of this compound in your specific assay buffer. This will inform the maximum concentration you can reliably test.
-
Recommendation: Perform a kinetic solubility assay using nephelometry or a similar light-scattering method. A detailed protocol is provided in the "Experimental Protocols" section.
Step 2: Optimize Your Dilution Method
The way you dilute your DMSO stock into the aqueous buffer can significantly impact whether the compound stays in solution.
-
Recommendation: Instead of adding a small volume of your compound stock to a large volume of buffer, try adding the buffer to the compound stock in a stepwise manner (serial dilution). Alternatively, add the DMSO stock to the assay buffer while vortexing to ensure rapid dispersion.
Step 3: Modify Your Assay Buffer
If precipitation persists at your desired concentration, modifying the assay buffer can be an effective strategy.
-
pH Adjustment: As mentioned in the FAQs, altering the pH can increase solubility. Systematically test a range of pH values (e.g., 6.0, 7.4, and 8.5) to identify the optimal condition.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent can enhance solubility. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with low concentrations (e.g., 1-5%) and always include a vehicle control to assess the co-solvent's effect on the assay.
Data Presentation: Hypothetical Solubility of this compound
Since publicly available quantitative solubility data for this compound is limited, the following table presents hypothetical data based on the known behavior of similar benzimidazole derivatives. This table is intended for illustrative purposes to guide your experimental design.
| Solvent System | Temperature (°C) | Maximum Soluble Concentration (µM) |
| 100% DMSO | 25 | > 50,000 |
| 100% Ethanol | 25 | ~1,000 |
| PBS (pH 7.4) | 25 | < 10 |
| PBS (pH 7.4) with 1% DMSO | 25 | ~25 |
| PBS (pH 7.4) with 5% DMSO | 25 | ~100 |
| PBS (pH 6.0) with 1% DMSO | 25 | ~50 |
| PBS (pH 8.5) with 1% DMSO | 25 | ~75 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Nephelometer or plate reader with a light scattering module
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well plate containing your assay buffer (e.g., 98 µL). This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the light scattering units (LSU) for each well using a nephelometer.
-
Data Analysis: Plot the LSU versus the compound concentration. The kinetic solubility limit is the concentration at which the LSU signal sharply increases above the baseline (buffer with DMSO only).
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
- 1. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
preventing oxidation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. The information provided aims to help prevent its oxidation during storage and ensure the integrity of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid compound (e.g., yellowing, browning) | Oxidation due to exposure to air and/or light. | Store the compound in an amber, tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep at or below -20°C. |
| Appearance of new, less polar peaks in HPLC analysis | Formation of oxidative degradation products, such as dimers or quinone-type structures. | 1. Re-purify the compound if necessary. 2. Implement stricter storage conditions (see above). 3. Consider adding an antioxidant to the storage solvent if applicable. |
| Decreased potency or altered biological activity | Degradation of the parent compound due to oxidation. | 1. Confirm the purity of the compound using a validated analytical method (see Experimental Protocols). 2. If degradation is confirmed, discard the batch and obtain or synthesize a fresh one. 3. Adhere strictly to recommended storage and handling procedures. |
| Inconsistent experimental results between batches | Variable levels of oxidation in different batches of the compound. | 1. Establish a rigorous quality control protocol to assess the purity of each new batch before use. 2. Standardize storage conditions for all batches. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The primary factors are exposure to oxygen (air), light, elevated temperatures, and the presence of metal ions which can catalyze oxidation. The phenolic hydroxyl group and the thiourea moiety are both susceptible to oxidation.
Q2: What is the likely oxidation pathway for this compound?
A2: The oxidation likely proceeds through a multi-step pathway. The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then lead to the formation of quinone-type structures or polymeric products. Simultaneously, the thione group can be oxidized to sulfenic, sulfinic, and ultimately sulfonic acid derivatives, or it can be completely desulfurized to form the corresponding urea analog.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, the compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). For long-term stability, storage at low temperatures is recommended.
| Storage Condition | Recommended Temperature | Atmosphere | Light Protection |
| Short-term (days to weeks) | 2-8°C | Inert Gas (Argon/Nitrogen) | Amber Vial |
| Long-term (months to years) | -20°C or -80°C | Inert Gas (Argon/Nitrogen) | Amber Vial |
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If short-term storage in solution is necessary, use a deoxygenated aprotic solvent (e.g., anhydrous DMSO or DMF), store at -80°C, and use promptly.
Q5: What antioxidants can be used to prevent the oxidation of this compound in solution?
A5: If an antioxidant is required for an experimental protocol, several options can be considered. The choice of antioxidant will depend on the specific application and solvent system. It is crucial to ensure the antioxidant does not interfere with the downstream experiment.
| Antioxidant | Typical Concentration | Solvent Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Good in organic solvents. | A widely used radical scavenger.[1][2] |
| Ascorbic Acid (Vitamin C) | 1 - 10 mM | Good in aqueous and polar protic solvents. | Acts as a reducing agent. Its own stability in solution is limited.[3][4][5][6][7] |
| α-Tocopherol (Vitamin E) | 1 - 10 mM | Good in lipophilic and some organic solvents. | A potent lipid-soluble antioxidant. |
Q6: How can I detect and quantify the oxidation of this compound?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. A reversed-phase C18 column can be used to separate the parent compound from its more polar oxidation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the specific degradation products by their mass-to-charge ratio.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Stability Testing
This protocol outlines a general method for monitoring the purity of this compound and detecting the formation of degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO or methanol) to a final concentration of 1 mg/mL.
-
Dilute further with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Monitor for the appearance of new peaks, typically at earlier retention times, which may indicate more polar degradation products.
-
Quantify the purity by calculating the peak area percentage of the main compound.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Then dissolve in the initial solvent.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by the HPLC-UV method described in Protocol 1.
-
For identification of degradation products, analyze the samples using LC-MS.
-
Visualizations
Caption: Proposed oxidation pathways of this compound.
Caption: Recommended workflow for handling and stability monitoring.
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijisrt.com [ijisrt.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Leroma | Ascorbic acid: The solution for longer shelf life and higher quality [leroma.de]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mathematical model for calculating the shelf life of ascorbic acid solution under given conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in my analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is drawn out and elongated.[1][2] This is a concern because it can compromise the accuracy and reliability of your results by causing poor resolution between adjacent peaks and leading to inaccurate peak integration and quantification.[2][3][4]
Q2: I am observing significant peak tailing for this compound. What are the most probable causes?
A2: Given the structure of this compound, which contains both a phenolic hydroxyl group (acidic) and basic amine-like nitrogens in the imidazole ring, peak tailing is often caused by secondary interactions with the stationary phase. The most common cause is the interaction between the basic functional groups of your analyte and residual silanol groups on the silica-based column packing.[3][4][5][6] Other potential causes include incorrect mobile phase pH, column contamination or degradation, sample overload, and extra-column volume effects.[1][4][7]
Q3: How does the mobile phase pH influence the peak shape for this specific compound?
A3: The mobile phase pH is critical. This compound has ionizable groups, and if the mobile phase pH is close to the analyte's pKa, it can exist as a mixture of ionized and neutral forms, leading to peak distortion.[3][8] To suppress the ionization of residual silanol groups on the column (a primary cause of tailing for basic compounds), it is often recommended to operate at a low pH (e.g., pH ≤ 3).[6][9] This protonates the silanols, minimizing their interaction with the basic sites on your analyte.
Q4: What type of HPLC column is recommended to minimize tailing for this analyte?
A4: Using a modern, high-purity, end-capped silica column (Type B) is highly recommended.[9] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[5] For particularly challenging basic compounds, columns with alternative stationary phases like polar-embedded or charged surface hybrid (CSH) technologies can offer superior peak shape by further shielding the analyte from silanol interactions.[7][9]
Q5: Could my sample preparation be the source of the peak tailing?
A5: Yes. Two common issues in sample preparation can lead to peak tailing.
-
Sample Overload : Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[4][10] Try diluting your sample or reducing the injection volume.
-
Solvent Mismatch : Dissolving your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 20% acetonitrile) can cause poor peak shape.[4] Whenever possible, dissolve your sample in the initial mobile phase.
Q6: When should I suspect a problem with the HPLC system or the column itself?
A6: If you observe that all peaks in your chromatogram are tailing or distorted, it may indicate a system-wide issue.[11] This could be due to extra-column volume effects, such as using tubing with an unnecessarily large internal diameter or having poorly made connections between the column and detector.[3][6] If the peak tailing has worsened over time or appeared suddenly, it could be due to column degradation, contamination, a partially blocked inlet frit, or the formation of a void at the column inlet.[2]
Troubleshooting Guide: A Systematic Approach
Follow these steps systematically to diagnose and resolve peak tailing.
Data Presentation: Mobile Phase Modifiers
Adjusting the mobile phase is often the simplest and most effective first step. The table below summarizes common additives used to improve the peak shape of polar and basic compounds.
| Modifier | Typical Concentration | Mechanism of Action | LC-MS Compatibility |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to protonate silanol groups, reducing secondary interactions.[6] | Yes |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Acts as an ion-pairing agent and lowers pH. Very effective but can cause ion suppression in MS.[8] | Use with caution (ion suppression) |
| Ammonium Formate/Acetate | 10 - 25 mM | Acts as a buffer to maintain a stable pH and can help mask silanol interactions by increasing ionic strength.[6] | Yes |
| Triethylamine (TEA) | 0.1% (v/v) | A competing base that binds to active silanol sites, preventing analyte interaction.[8][9] | No (ion suppression) |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol details the preparation of a mobile phase with a low pH modifier to mitigate peak tailing due to silanol interactions.
-
Objective: To reduce secondary interactions by lowering the mobile phase pH.
-
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
-
Procedure:
-
Prepare the aqueous component of the mobile phase. For a 0.1% formic acid solution, add 1.0 mL of formic acid to a 1 L volumetric flask.
-
Bring the flask to volume with HPLC-grade water and mix thoroughly.
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Prepare your desired mobile phase composition (e.g., 70:30 Aqueous with 0.1% Formic Acid : Acetonitrile) by measuring the required volumes.
-
Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use.
-
Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Protocol 2: Column Flushing and Cleaning
If mobile phase adjustments are ineffective, the column may be contaminated. This protocol provides a general procedure for flushing a reversed-phase column. Note: Always consult the column manufacturer's specific instructions for pH limitations and recommended cleaning solvents.
-
Objective: To remove strongly retained contaminants from the column that may be causing peak shape distortion.
-
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with your mobile phase without any buffer salts (e.g., water/acetonitrile mixture) to remove precipitated salts.[12]
-
Reverse the direction of flow through the column (if permitted by the manufacturer) to help dislodge particulates from the inlet frit.[5]
-
Wash the column with a series of increasingly strong organic solvents. A typical sequence for a C18 column is:
-
100% Water
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Flush with at least 10-20 column volumes of each solvent.[12]
-
After the final wash, re-equilibrate the column in the reverse order of solvents, finishing with your mobile phase.
-
Reconnect the column to the detector and allow the baseline to stabilize before use.
-
Mandatory Visualization
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues during your HPLC analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. labcompare.com [labcompare.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Scaling Up 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete reaction of 4-hydroxy-1,2-phenylenediamine. 2. Degradation of the starting material or product. 3. Sub-optimal reaction temperature. 4. Impure starting materials, particularly the diamine. | 1. Ensure stoichiometric or slight excess of carbon disulfide. Monitor reaction progress using TLC or HPLC. 2. The diamine precursor can be sensitive to oxidation; use fresh, pure starting material and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Optimize the reaction temperature. While the reaction is often run at reflux, excessive heat can lead to side products. A temperature optimization study is recommended for scale-up. 4. Recrystallize or purify the 4-hydroxy-1,2-phenylenediamine before use. |
| Product Purity Issues | 1. Presence of unreacted starting materials. 2. Formation of polymeric or tar-like byproducts. 3. Oxidation of the hydroxyl group. | 1. Improve purification method. Consider the alkali-acid purification method outlined in the experimental protocols. 2. This can result from overheating or the presence of impurities. Ensure gradual heating and use purified starting materials. The addition of an antioxidant might be beneficial. 3. Perform the reaction and work-up under an inert atmosphere. |
| Difficulty in Product Isolation | 1. Product is too soluble in the reaction solvent. 2. Formation of a fine precipitate that is difficult to filter. | 1. After the reaction is complete, consider adding a non-solvent to precipitate the product. Water is often a good choice. 2. Allow the precipitate to digest (age) in the mother liquor, sometimes with gentle heating and slow cooling, to increase crystal size. The use of a filter aid (e.g., celite) may be necessary. |
| Inconsistent Results Between Batches | 1. Variability in the quality of starting materials. 2. Lack of precise control over reaction parameters (temperature, addition rates). 3. Inefficient mixing at a larger scale. | 1. Establish strict quality control specifications for all raw materials. 2. Implement robust process controls with calibrated equipment for temperature monitoring and reagent addition. 3. Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction to maintain a homogeneous mixture. |
| Safety Concerns with Carbon Disulfide | 1. High flammability and low flash point. 2. Toxicity. | 1. Use in a well-ventilated area, away from ignition sources. Employ intrinsically safe equipment. 2. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the cyclization of 4-hydroxy-1,2-phenylenediamine with carbon disulfide in a suitable solvent, often with a base catalyst.
Q2: What are the critical parameters to control during the reaction?
A2: Key parameters include the quality of the 4-hydroxy-1,2-phenylenediamine, the reaction temperature, the stoichiometry of the reactants, and maintaining an inert atmosphere to prevent oxidation.
Q3: How can the product be purified on a large scale?
A3: While column chromatography is common in laboratory settings, it is often impractical for large-scale production. A more scalable method involves dissolving the crude product in a dilute aqueous alkali (like sodium hydroxide) to form the sodium salt, filtering to remove insoluble impurities, and then re-precipitating the pure product by acidification with an acid like acetic acid or hydrochloric acid. This method is effective for purifying 2-mercaptobenzimidazoles.
Q4: What are the main safety hazards associated with this synthesis?
A4: The primary hazard is the use of carbon disulfide, which is highly flammable, volatile, and toxic. Appropriate safety precautions, such as working in a well-ventilated area and using proper personal protective equipment, are essential. The 4-hydroxy-1,2-phenylenediamine may also be a skin and respiratory irritant.
Q5: Are there any less hazardous alternatives to carbon disulfide?
A5: While carbon disulfide is the most common reagent, other thiocarbonyl transfer reagents like thiophosgene or thiourea can be used for the synthesis of similar compounds. However, these also have their own significant hazards. The use of dithiocarbamates, formed in situ from an amine and carbon disulfide, is another approach.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxy-1,2-phenylenediamine and a suitable solvent (e.g., ethanol or isopropanol).
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to remove oxygen.
-
Reagent Addition: While stirring, slowly add a stoichiometric amount or a slight excess of carbon disulfide to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Isolation of Crude Product: Cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure, and the product can be precipitated by the addition of water.
-
Filtration: Collect the crude product by filtration, wash with a small amount of cold solvent or water, and dry.
Large-Scale Purification Protocol
-
Dissolution: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (e.g., 1-2 M) with stirring.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and slowly add an acid (e.g., acetic acid or dilute HCl) with stirring until the pH is neutral or slightly acidic. The pure product will precipitate out.
-
Collection and Drying: Collect the purified product by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of the synthetic compound 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione and the well-established antioxidant standard, Trolox. While a direct quantitative comparison is challenging due to the limited publicly available data on the specific benzimidazole derivative, this document outlines the standard experimental protocols used for such evaluations and presents the established antioxidant capacity of Trolox as a benchmark.
Introduction to Antioxidant Activity Evaluation
Antioxidants are crucial compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of the antioxidant capacity of novel synthetic compounds is a critical step in drug discovery and development. Standard assays such as the DPPH, ABTS, and FRAP assays are widely employed to determine the radical scavenging and reducing capabilities of compounds. Trolox, a water-soluble analog of vitamin E, is a commonly used positive control in these assays, providing a benchmark for antioxidant activity.
While various derivatives of benzimidazole-2-thione have demonstrated notable antioxidant properties in several studies, specific quantitative data on the antioxidant activity of this compound remains scarce in peer-reviewed literature. Therefore, this guide will focus on providing the detailed methodologies for the key antioxidant assays and the established antioxidant profile of Trolox.
Quantitative Data Presentation
| Compound | Assay | Typical IC50 Value (µg/mL) |
| Trolox | DPPH | 3.77 - 4.0[1] |
| Trolox | ABTS | 2.93 - 3.0[1] |
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are essential for researchers aiming to evaluate the antioxidant potential of new chemical entities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (typically 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample and Standard Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.
-
Reaction: Add a specific volume of the sample or standard solution to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
Caption: Workflow of the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a sample.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Before use, dilute the ABTS•+ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Reaction: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants. The intensity of the blue color, measured by the change in absorbance at 593 nm, is proportional to the antioxidant power of the sample.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample and Standard Preparation: Prepare various concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
Reaction: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the reaction mixture at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of Fe²⁺ or Trolox.
References
A Comparative Analysis of the Cytotoxic Profiles of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione and its Parent Compound, 1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative cytotoxic evaluation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione and its parent compound, 1,3-dihydrobenzimidazole-2-thione. While direct comparative studies are not extensively available in the public domain, this document outlines the established methodologies and data presentation standards necessary for such an investigation. The protocols and analytical structures provided herein are designed to facilitate a robust and objective comparison of the cytotoxic potential of these two compounds, offering valuable insights for researchers in oncology and medicinal chemistry.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, antiviral, and anticancer effects. The parent compound, 1,3-dihydrobenzimidazole-2-thione, serves as a versatile scaffold for the synthesis of various bioactive molecules. The introduction of a hydroxyl group at the 5-position to create this compound can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These modifications, in turn, may influence its pharmacokinetic profile and cytotoxic activity. This guide outlines a systematic approach to compare the in vitro cytotoxicity of these two compounds, providing a basis for understanding their structure-activity relationship.
Experimental Data Summary
To ensure a clear and direct comparison of the cytotoxic effects of this compound and its parent compound, all quantitative data should be summarized in a tabular format. The following table represents a template for presenting cytotoxicity data, typically as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Test Compounds on Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| This compound | Data Point 1 | Data Point 2 | Data Point 3 | Data Point 4 |
| 1,3-dihydrobenzimidazole-2-thione | Data Point 5 | Data Point 6 | Data Point 7 | Data Point 8 |
| Doxorubicin (Positive Control) | Data Point 9 | Data Point 10 | Data Point 11 | Data Point 12 |
Note: The data points in this table are placeholders and should be populated with experimental results.
Detailed Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the reproducibility and validity of cytotoxicity studies. The following section details the methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a quantitative and reliable method for evaluating the cytotoxic potential of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and 1,3-dihydrobenzimidazole-2-thione (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the wells is aspirated, and 100 µL of the medium containing the respective compound concentrations is added. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for communicating complex experimental processes and biological mechanisms. The following diagrams, created using the DOT language, illustrate the experimental workflow for the comparative cytotoxicity assay and a hypothetical signaling pathway that could be influenced by these compounds.
Caption: Experimental workflow for comparative cytotoxicity analysis using the MTT assay.
Caption: A hypothetical signaling pathway for apoptosis induction by benzimidazole-2-thione derivatives.
Validating the Anticancer Potential of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical step in determining the therapeutic potential of a novel anticancer agent. This guide provides a comparative framework for the in vivo validation of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione, a member of the benzimidazole class of compounds which has demonstrated significant anticancer properties in various studies.
While direct in vivo studies on this compound are not yet available in published literature, the benzimidazole scaffold is a well-established pharmacophore in cancer therapeutics.[1][2] Derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule formation, and induction of apoptosis.[1][2] This guide will, therefore, provide a roadmap for researchers on how to design and execute in vivo studies for this specific compound, drawing comparisons with standard chemotherapeutic agents and other relevant benzimidazole derivatives.
Comparative Efficacy of Anticancer Agents: A Framework for In Vivo Studies
To objectively evaluate the anticancer activity of this compound, it is essential to compare its performance against established anticancer drugs. The selection of these comparators will depend on the cancer type being investigated, which is typically informed by initial in vitro screening. For instance, various benzimidazole derivatives have shown efficacy against leukemia, melanoma, and cancers of the breast, colon, and lung.[2]
Below is a representative table summarizing in vivo data for standard chemotherapeutic agents that can serve as positive controls in these studies.
| Compound | Target/Mechanism of Action | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |
| Cisplatin | DNA cross-linking agent | Lung Cancer (A549) Xenograft | 3 mg/kg/day, i.v. for 5 days | Significant | Moderate |
| Paclitaxel | Microtubule stabilizer | Breast Cancer (MCF-7) Xenograft | 10 mg/kg, i.p., twice weekly | Significant | Significant |
| Doxorubicin | Topoisomerase II inhibitor | Sarcoma Xenograft | 5 mg/kg, i.v., once weekly | Moderate to Significant | Moderate |
| Vemurafenib | BRAF V600E inhibitor | Melanoma (A375) Xenograft | 50 mg/kg, oral, twice daily | Significant in BRAF mutant models | Significant |
Experimental Protocols for In Vivo Validation
The successful in vivo evaluation of this compound relies on meticulously designed and ethically approved experimental protocols.
Animal Model Selection
The choice of the animal model is crucial for the clinical relevance of the study.
-
Xenograft Models: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are implanted into immunocompromised mice (e.g., nude or SCID mice).[3] This is a widely used initial model to assess the direct effect of the compound on human tumors.
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. This model is essential for evaluating the interplay between the therapeutic agent and the host immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
Dosing and Administration
-
Maximum Tolerated Dose (MTD) Study: Before efficacy studies, an MTD study is performed to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[4]
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the physicochemical properties of the compound and its intended clinical use.[5]
-
Dosing Schedule: The frequency and duration of treatment will be determined by the MTD study and the pharmacokinetic profile of the compound.[5]
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Survival Analysis: In survival studies, the primary endpoint is the lifespan of the animals in the treated group compared to the control group.
-
Biomarker Analysis: Tumor and blood samples can be collected to analyze biomarkers that indicate the mechanism of action of the compound, such as levels of apoptotic proteins or inhibition of specific signaling pathways.
Toxicity Monitoring
Throughout the study, animals should be monitored for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.[4]
Visualizing the Path to Validation
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway for benzimidazole derivatives.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
A Comparative Analysis of the Antimicrobial Spectrum of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione and Selected Antibiotics
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This guide provides a comparative framework for evaluating the antimicrobial spectrum of the novel compound 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione against established antibiotics. While extensive experimental data on the antimicrobial activity of this compound is not yet publicly available, this document serves as a template for researchers. It outlines the standardized methodologies and data presentation formats required for a robust comparison. The provided data for known antibiotics will serve as a benchmark for future experimental findings.
Data Presentation: Comparative Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected known antibiotics against a panel of representative microorganisms. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[1] Lower MIC values are indicative of higher antimicrobial potency. A placeholder for this compound is included to facilitate future comparisons.
| Microorganism | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | Data not available | 0.6 - 1[2] | 0.5 - 0.6[3] | Not Applicable |
| Enterococcus faecalis | Data not available | 1 - 8 | Variable | Not Applicable |
| Gram-Negative Bacteria | ||||
| Escherichia coli | Data not available | 4[2] | 0.013 - 0.08[3] | Not Applicable |
| Pseudomonas aeruginosa | Data not available | Intrinsically Resistant | 0.15[3] | Not Applicable |
| Fungi | ||||
| Candida albicans | Data not available | Not Applicable | Not Applicable | 0.25 - 16[4] |
| Cryptococcus neoformans | Data not available | Not Applicable | Not Applicable | 2 - 16[5][6] |
Experimental Protocols
A standardized and reproducible methodology is critical for the accurate determination and comparison of antimicrobial activity. The following protocol for the broth microdilution method to determine Minimum Inhibitory Concentrations (MICs) is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Materials:
-
Test Compound: this compound is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Standard Antibiotics: Stock solutions of comparator antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole) are prepared according to the manufacturers' instructions.
-
Microbial Strains: Standard reference strains (e.g., from ATCC) of the microorganisms listed in the data table are used.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. RPMI-1640 medium for fungi.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
Bacterial and fungal colonies are picked from a fresh agar plate (18-24 hours old).
-
The colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
The standardized inoculum is further diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compound and standard antibiotics are prepared in the 96-well microtiter plates using the appropriate growth medium.
-
A volume of the diluted microbial inoculum is added to each well, resulting in the final desired inoculum concentration.
-
Control wells are included:
-
Growth Control: Medium with inoculum but no antimicrobial agent.
-
Sterility Control: Medium only.
-
-
The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
For some bacteriostatic agents, trailing growth may be observed. In such cases, the MIC is read as the lowest concentration that causes a significant reduction (e.g., ≥80%) in growth compared to the growth control.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining and comparing the antimicrobial spectrum.
Caption: Workflow for Antimicrobial Spectrum Comparison.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
A Mechanistic and Performance Comparison of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, the benzimidazole scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the mechanistic and performance aspects of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione and other related antioxidants. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential antioxidant profile based on the established activities of structurally similar benzimidazole-2-thione derivatives and well-known standard antioxidants.
Mechanistic Overview of Antioxidant Action
Antioxidants counteract oxidative stress through various mechanisms, primarily by neutralizing reactive oxygen species (ROS). The key mechanisms include:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. The resulting antioxidant radical is typically more stable and less reactive.
-
Single Electron Transfer (SET): The antioxidant donates an electron to a free radical, converting it into a more stable anion.
-
Metal Chelation: Some antioxidants can bind to transition metal ions like iron and copper, preventing them from participating in redox reactions that generate free radicals.
The chemical structure of this compound, featuring a hydroxyl (-OH) group on the benzene ring and a thione (C=S) group within the heterocyclic ring, suggests a potential for both HAT and SET mechanisms. The hydroxyl group can readily donate a hydrogen atom, a common feature of phenolic antioxidants. The thione group can also participate in redox reactions.
Comparative In Vitro Antioxidant Activity
To provide a quantitative comparison, the following table summarizes the reported 50% inhibitory concentration (IC50) values for various benzimidazole derivatives and standard antioxidants from common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). Lower IC50 values indicate higher antioxidant activity.
Table 1: Comparative In Vitro Antioxidant Activity (IC50 values)
| Compound/Derivative | DPPH Assay (µM) | ABTS Assay (µM) | FRAP Assay (mM Fe(II)/mg) | Reference |
| Standard Antioxidants | ||||
| Vitamin C (Ascorbic Acid) | ~30 - 100 | ~15 - 50 | Not typically expressed as IC50 | [1][2] |
| Trolox | ~40 - 60 | ~10 - 30 | Not typically expressed as IC50 | [3] |
| Quercetin | ~5 - 20 | ~5 - 15 | Not typically expressed as IC50 | [4][5] |
| Benzimidazole Derivatives | ||||
| 2-(3-fluorophenyl)-1H-benzo[d]imidazole | 6.60 | Not Reported | Not Reported | [6] |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 1.80 | Not Reported | Not Reported | [6] |
| 2-(3-hydroxyphenyl)-1H-benzo[d]imidazole | 1.60 | Not Reported | Not Reported | [6] |
| 2-(3,4-dihydroxyphenyl)-1H-benzo[d]imidazole | 2.40 | Not Reported | Not Reported | [6] |
| Benzimidazole-biphenyl derivative (7h) | 2.43 | Not Reported | Not Reported | [7] |
| Benzimidazole-biphenyl derivative (7c) | 2.90 | Not Reported | Not Reported | [7] |
| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione | 64 (Lipid Peroxidation Inhibition) | Not Reported | Not Reported | [8] |
| 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione | 73 (Lipid Peroxidation Inhibition) | Not Reported | Not Reported | [8] |
Note: The antioxidant activity of benzimidazole derivatives can vary significantly based on the type and position of substituents.
Signaling Pathways in Cellular Antioxidant Response
Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some antioxidants), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's intrinsic antioxidant defenses.
Given its structure, this compound could potentially activate the Nrf2 pathway, but specific experimental validation is required.
Caption: General workflow for assessing the antioxidant activity of a test compound.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition and IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the FRAP reagent to 37°C before use.
-
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
Assay Procedure:
-
Add 20 µL of each sample dilution to 180 µL of the pre-warmed FRAP reagent in a 96-well microplate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as mM Fe(II) equivalents or Trolox equivalents per milligram of the sample.
Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway.
Conclusion
While direct experimental evidence for the antioxidant activity of this compound is currently lacking in the scientific literature, the analysis of structurally related benzimidazole derivatives provides a strong basis for predicting its potential. The presence of a hydroxyl group on the aromatic ring is a key feature of many potent phenolic antioxidants, suggesting that this compound likely possesses significant radical scavenging capabilities through hydrogen atom donation. Furthermore, the benzimidazole-2-thione core itself contributes to the antioxidant profile of its derivatives.
Future experimental studies employing the standardized assays outlined in this guide are necessary to definitively quantify the antioxidant efficacy of this compound and to elucidate its precise mechanism of action, including its potential to modulate cellular antioxidant pathways like the Keap1-Nrf2 system. Such research will be invaluable for its potential development as a novel therapeutic agent for conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of two common analytical methods for the quantification of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione in human plasma: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and protocols outlined herein are based on internationally recognized guidelines for bioanalytical method validation.
Cross-validation is a critical process in drug development that establishes the equivalency of two different analytical methods. This ensures that data generated from different methods, or at different laboratories, can be reliably compared and combined.
Hypothetical Analytical Methods
For the purpose of this guide, we will consider two hypothetical, fully validated analytical methods for the determination of this compound in human plasma.
-
Method A: HPLC-UV A robust and widely accessible method, suitable for routine analysis.
-
Method B: LC-MS/MS A highly selective and sensitive method, often considered the gold standard for bioanalysis.
Experimental Protocol for Cross-Validation
The objective of this cross-validation is to compare the performance of Method A and Method B. The protocol involves analyzing the same set of quality control (QC) samples and incurred samples (if available) with both methods.
1. Preparation of Standards and Quality Control Samples:
-
Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol).
-
Calibration Standards: A series of calibration standards are prepared by spiking the stock solution into drug-free human plasma to achieve a concentration range that covers the expected in-vivo concentrations.
-
Quality Control (QC) Samples: QC samples are prepared in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.
2. Sample Analysis:
-
A set of at least three batches of QC samples at each concentration level are analyzed using both Method A and Method B.
-
If available, a set of incurred samples from a clinical or preclinical study are also analyzed by both methods.
3. Acceptance Criteria:
-
The mean concentration of the QC samples obtained by Method A should be within ±15% of the mean concentration obtained by Method B, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
-
For incurred samples, at least 67% of the samples should have a percent difference between the two methods of within ±20%.
Method A: HPLC-UV Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant.
Method B: LC-MS/MS Experimental Protocol
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A mixture of methanol and water with 0.1% formic acid in a gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Injection Volume: 5 µL.
-
Sample Preparation: Solid-phase extraction (SPE) for sample clean-up and concentration.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the hypothetical validation data for the two analytical methods.
Table 1: Linearity and Sensitivity
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity Range (ng/mL) | 10 - 2000 | 0.1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| LLOQ (ng/mL) | 10 | 0.1 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Method A: HPLC-UV | Method B: LC-MS/MS |
| Accuracy (%) | Precision (%CV) | ||
| Low QC | 30 | 95.8 | 6.2 |
| Mid QC | 300 | 101.2 | 4.5 |
| High QC | 1500 | 98.9 | 3.1 |
Table 3: Recovery
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Extraction Recovery (%) | 85.2 | 92.7 |
Visualizations
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Comparative Docking Analysis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione and its Analogs Against Bacterial Target Proteins
An In-Silico Investigation into the Binding Affinities and Interaction Mechanisms of Benzimidazole-2-thione Derivatives
This guide provides a comparative analysis of the molecular docking of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione and its structurally related analogs against key bacterial protein targets. Due to a lack of direct comparative docking studies on this compound in the reviewed literature, this analysis focuses on closely related and biologically active derivatives: 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione and 4,5-Dimethylbenzimidazolene-2-thione. The data presented is based on in-silico studies of these analogs against the Staphylococcus epidermidis TcaR protein, a key regulator of biofilm formation.
Data Summary of Docking Studies
The following table summarizes the binding energies of the benzimidazole-2-thione derivatives against the Staphylococcus epidermidis TcaR protein (PDB ID: 4EJV), providing a quantitative comparison of their binding affinities.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione | Staphylococcus epidermidis TcaR | 4EJV | -7.5 |
| 4,5-Dimethylbenzimidazolene-2-thione | Staphylococcus epidermidis TcaR | 4EJV | -7.2 |
| Chloramphenicol (Standard Drug) | Staphylococcus epidermidis TcaR | 4EJV | -6.8 |
Data extracted from an in-silico interaction and molecular docking analysis of two benzimidazole-2-thione derivatives.[1]
Experimental Protocols
The methodologies outlined below are based on the protocols described in the docking study of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione and 4,5-Dimethylbenzimidazolene-2-thione.[1]
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the Staphylococcus epidermidis TcaR protein (PDB ID: 4EJV) was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The 3D structures of the ligands, 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, 4,5-Dimethylbenzimidazolene-2-thione, and the standard drug chloramphenicol, were built and optimized using Gaussian 09 software with DFT at the B3LYP/6-311G(d,p) level of theory.
-
Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations. The prepared protein was treated as a rigid receptor, while the ligands were kept flexible. A grid box was defined to encompass the active site of the TcaR protein. The docking was performed using a Lamarckian genetic algorithm.
-
Analysis of Results: The docking results were analyzed based on the binding energies and the interaction patterns (hydrogen bonds and hydrophobic interactions) between the ligands and the amino acid residues in the active site of the protein. The conformation with the lowest binding energy was selected as the best binding mode.
Visualizations
Experimental Workflow for Comparative Docking
Caption: A flowchart illustrating the key steps in a comparative molecular docking study.
Signaling Pathway Context: Inhibition of Biofilm Formation
Caption: A diagram showing the proposed inhibitory pathway of benzimidazole-2-thione derivatives on bacterial biofilm formation.
References
Safety Operating Guide
Essential Safety and Operational Guide for 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione
Disclaimer: No specific Safety Data Sheet (SDS) was found for 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione. This guidance is based on safety information for structurally similar benzimidazole-2-thione derivatives and general laboratory safety principles. The toxicological properties of this compound have not been fully investigated. Therefore, this chemical should be handled with a high degree of caution, assuming it may have hazards similar to or greater than its analogues.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to answer specific operational questions and ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are critical to minimize exposure when handling this compound.
| Control Category | Specification | Standard/Notes |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is strongly recommended. | Ensure eyewash stations and safety showers are close to the workstation location.[1] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or chemical safety goggles.[2][3] | Must be compliant with EN 166 (EU) or NIOSH (US) standards.[2][3] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene, butyl rubber).[2][4] A lab coat or overalls should be worn.[2][4] | Inspect gloves for degradation before use and replace them as needed. Wash hands thoroughly after glove removal.[4] For tasks with a high risk of splashing, a PVC apron may be used for additional protection.[4] |
| Respiratory Protection | If dust is generated or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5] A full-face respirator may be necessary if irritation or other symptoms are experienced.[2] | Recommended filter type: Particulates filter conforming to EN 143.[3] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Precautionary Measures:
-
Handling the Chemical:
-
In Case of Exposure or Spill:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][7] Remove contaminated clothing.[7] Consult a physician if irritation persists.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[1][2]
-
Spill: Evacuate the area. Wear appropriate PPE. For a dry spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]
-
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.
| Waste Type | Disposal Procedure |
| Chemical Waste | Collect all unused chemical and chemical-contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.[1][7] |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE as hazardous waste.[1] |
| Disposal Method | Arrange for disposal through a licensed professional waste disposal service.[2][7] Do not discharge to sewer systems.[2] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
